molecular formula C7H15B B3044151 1-Bromoheptane-d3 CAS No. 344253-18-5

1-Bromoheptane-d3

Cat. No.: B3044151
CAS No.: 344253-18-5
M. Wt: 182.12 g/mol
InChI Key: LSXKDWGTSHCFPP-FIBGUPNXSA-N
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Description

1-Bromoheptane-d3 is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 182.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,1,1-trideuterioheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXKDWGTSHCFPP-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical and Spectroscopic Properties of 1-Bromoheptane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane is a colorless liquid and a versatile alkylating agent used in a variety of organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1] Deuterium-labeled compounds, such as 1-Bromoheptane-d3, are of significant interest in research and development. They serve as valuable internal standards for quantitative analysis by mass spectrometry or NMR, and are used as tracers to elucidate reaction mechanisms and metabolic pathways. This guide summarizes the key physical properties and expected spectral data for this compound.

Physical Properties

The introduction of three deuterium atoms at the C7 position has a negligible effect on the bulk physical properties such as boiling point, melting point, density, and refractive index, which are expected to be very similar to those of the non-deuterated compound. The primary difference is the increase in molecular weight.

Table 1: Physical Properties of 1-Bromoheptane and 1-Bromoheptane-7,7,7-d3

Property1-Bromoheptane1-Bromoheptane-7,7,7-d3 (Estimated)Reference
Molecular Formula C₇H₁₅BrC₇H₁₂D₃Br
Molecular Weight 179.10 g/mol 182.12 g/mol
Appearance Colorless liquidColorless liquid[1]
Boiling Point 180 °C~180 °C[1][2]
Melting Point -58 °C~-58 °C[1][2]
Density 1.14 g/mL at 25 °C~1.14 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.4499~1.4499[1]

Spectral Data

The following sections describe the expected spectral characteristics of 1-Bromoheptane-7,7,7-d3 based on known data for 1-Bromoheptane.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Bromoheptane, one would typically observe a triplet corresponding to the terminal methyl protons (C7), a triplet for the methylene protons adjacent to the bromine (C1), and a complex multiplet for the remaining methylene protons (C2-C6).

For 1-Bromoheptane-7,7,7-d3 , the key expected difference in the ¹H NMR spectrum is the complete absence of the triplet signal from the terminal methyl group . The signals for the remaining protons (C1-C6) would be largely unaffected, though minor changes in chemical shift may be observed due to the isotopic effect.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1-Bromoheptane shows seven distinct signals corresponding to the seven carbon atoms. For 1-Bromoheptane-7,7,7-d3 , the signal for the C7 carbon will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (I=1). A significant reduction in the intensity of the C7 signal is also expected due to the absence of the Nuclear Overhauser Effect (NOE) from the directly attached protons. The chemical shifts of the other carbon atoms are expected to be very similar to the non-deuterated compound.

²H (Deuterium) NMR Spectroscopy

A ²H NMR spectrum of 1-Bromoheptane-7,7,7-d3 would show a single signal corresponding to the three equivalent deuterium atoms at the C7 position. This provides a direct confirmation of the position and presence of the deuterium label.

Mass Spectrometry (Electron Ionization)

In the electron ionization mass spectrum (EI-MS) of 1-Bromoheptane, the molecular ion peak (M⁺) is observed at m/z 178 and 180, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[3]

For 1-Bromoheptane-7,7,7-d3 , the molecular ion peaks are expected to be shifted by +3 mass units to m/z 181 and 183 . Similarly, any fragment ions that retain the C7 position will also be shifted by +3 m/z units compared to the corresponding fragments in the non-deuterated compound.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromoheptane is characterized by C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-Br stretching vibration typically in the range of 600-700 cm⁻¹.[4]

For 1-Bromoheptane-7,7,7-d3 , the most significant change will be the appearance of C-D stretching absorptions , which are typically observed in the region of 2100-2250 cm⁻¹ . The intensity of the C-H stretching bands will be slightly reduced due to the replacement of three C-H bonds with C-D bonds.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum.[7] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift referencing.[6] Ensure the sample is free of any solid particles by filtering it through a Pasteur pipette with a small plug of glass wool.[5]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For a standard ¹H experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[8]

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is a liquid, it can be analyzed directly as a "neat" sample. Place a single drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][10] Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[9][10]

  • Data Acquisition: Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.[11] First, acquire a background spectrum of the empty instrument to subtract absorbances from atmospheric CO₂ and water vapor.[11] Then, run the scan with the sample in place. The resulting spectrum will show the infrared absorption of the sample.[11] After analysis, the salt plates should be cleaned with a suitable solvent (e.g., acetone or ethanol followed by a non-polar solvent like pentane) and returned to a desiccator to prevent damage from moisture.[9][11]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a volatile liquid like this compound, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[12]

  • Ionization: Inside the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This collision can eject an electron from the molecule, creating a positively charged molecular ion (M⁺·).[14]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis and Detection: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[12] A detector then records the abundance of each ion, generating the mass spectrum.

Logical Relationship Diagram

The following diagram illustrates the key properties and structural information for 1-Bromoheptane-7,7,7-d3.

1-Bromoheptane-d3_Properties cluster_main 1-Bromoheptane-7,7,7-d3 cluster_phys_props Physical Properties cluster_spec_data Key Spectral Features Molecule Structure: CH3(CH2)5CD2Br MW MW: ~182.12 g/mol Molecule->MW BP Boiling Point: ~180 °C Molecule->BP Density Density: ~1.14 g/mL Molecule->Density 1H_NMR ¹H NMR: Absence of terminal methyl signal Molecule->1H_NMR 13C_NMR ¹³C NMR: Triplet for C7 Molecule->13C_NMR MS MS (EI): M⁺· at m/z 181/183 Molecule->MS IR IR: C-D stretch ~2100-2250 cm⁻¹ Molecule->IR

Caption: Key properties of 1-Bromoheptane-7,7,7-d3.

References

A Technical Guide to the Synthesis of Deuterated 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of a primary synthetic route for preparing deuterated 1-bromoheptane, a valuable compound in pharmaceutical research and development. The introduction of deuterium can significantly alter the metabolic profile of drug candidates, making deuterated intermediates like 1-bromoheptane essential for medicinal chemistry.

Synthesis Pathway Overview

The most common and efficient method for the synthesis of deuterated 1-bromoheptane involves a two-step conceptual process:

  • Deuteration of the Heptyl Moiety: This is typically achieved by starting with a pre-deuterated precursor, such as deuterated 1-heptanol. Various isotopologues can be used, for instance, 1-heptanol-d7, where the deuterium atoms are at a specific position, or fully deuterated 1-heptanol (perdeuterated). The choice of deuterated starting material will dictate the final deuteration pattern of the 1-bromoheptane. For the purpose of this guide, we will focus on a general deuterated 1-heptanol as the starting material.

  • Bromination of Deuterated 1-Heptanol: The hydroxyl group of the deuterated 1-heptanol is then substituted with a bromine atom. A well-established method for this transformation in primary alcohols is through an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] This is typically facilitated by reacting the alcohol with a source of bromide ions in the presence of a strong acid, such as sulfuric acid.[1][3]

The overall reaction scheme is as follows:

C7H(15-n)D(n)OH + HBr → C7H(15-n)D(n)Br + H2O

Where 'n' represents the number of deuterium atoms in the heptyl chain.

Experimental Protocols

Synthesis of Deuterated 1-Bromoheptane from Deuterated 1-Heptanol

This protocol is adapted from the synthesis of analogous primary alkyl bromides and is a robust method for this conversion.[1][2][3]

Materials:

  • Deuterated 1-Heptanol (e.g., 1-heptanol-d7, 1-heptanol-d15)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the deuterated 1-heptanol, sodium bromide, and water. Place the flask in an ice bath to cool the mixture.

  • Acid Addition: Slowly and with continuous stirring, add concentrated sulfuric acid to the cooled mixture. The addition should be dropwise to control the exothermic reaction.

  • Reflux: Once the acid has been added, assemble a reflux apparatus and heat the mixture. The reaction is typically refluxed for several hours to ensure complete conversion.[3]

  • Distillation: After reflux, reconfigure the apparatus for simple distillation. Heat the reaction mixture to distill the crude deuterated 1-bromoheptane. The distillate will be a two-phase mixture of the product and water.

  • Workup and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove any unreacted alcohol and ether byproducts), water again, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

    • Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.

  • Final Distillation: Perform a final simple distillation of the dried crude product to obtain pure, deuterated 1-bromoheptane.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reactant Quantities and Reaction Conditions

Reactant/ParameterMolar Ratio (relative to alcohol)Suggested Quantities (for 1 mole of alcohol)Conditions
Deuterated 1-Heptanol1.01 mole-
Sodium Bromide1.21.2 moles-
Water-Appropriate volume for dissolving NaBr-
Concentrated H₂SO₄1.21.2 molesAdded dropwise in an ice bath
Reflux Time-4-6 hoursGentle heating

Table 2: Product Characterization and Yield

PropertyValue
Appearance Colorless liquid
Boiling Point ~180 °C (for non-deuterated)[3][4]
Expected Yield 75-85%
Purity (by GC) >98%
Isotopic Purity Dependent on starting material

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Figure 1: General Workflow for the Synthesis of Deuterated 1-Bromoheptane start Start: Deuterated 1-Heptanol, NaBr, H2O acid Slow addition of conc. H2SO4 in ice bath start->acid reflux Reflux for 4-6 hours acid->reflux distill1 Simple Distillation of Crude Product reflux->distill1 wash Workup: Sequential washing in separatory funnel distill1->wash dry Drying over anhydrous CaCl2 wash->dry distill2 Final Purification by Distillation dry->distill2 end_product End Product: Pure Deuterated 1-Bromoheptane distill2->end_product SN2_Mechanism Figure 2: SN2 Mechanism for the Bromination of Deuterated 1-Heptanol cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Nucleophilic Attack and Displacement alcohol R-CD2-OH protonated_alcohol R-CD2-OH2+ alcohol->protonated_alcohol + H+ h_plus H+ br_minus Br- transition_state [Br···CD2(R)···OH2]δ- br_minus->transition_state product Br-CD2-R transition_state->product water H2O transition_state->water protonated_alcohol_ref R-CD2-OH2+ protonated_alcohol_ref->transition_state

References

1-Bromoheptane-d3 chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, quantifying exposure, and enhancing the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive overview of 1-Bromoheptane-d3, a deuterated analog of 1-bromoheptane, detailing its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is a saturated alkyl halide in which three hydrogen atoms on the terminal methyl group have been replaced with deuterium, a stable isotope of hydrogen.

Chemical Structure:

Key Identifiers:

IdentifierValue
Chemical Name This compound
CAS Number 344253-18-5[1]
Molecular Formula C₇H₁₂D₃Br
SMILES [2H]C([2H])([2H])CCCCCCBr

Physicochemical Properties

Table of Physicochemical Properties:

PropertyThis compound (Estimated)1-Bromoheptane (Experimental)
Molecular Weight ( g/mol ) 182.12[1]179.10
Boiling Point (°C) ~180180
Melting Point (°C) ~-58-58
Density (g/mL at 25°C) ~1.141.14
Appearance Colorless liquidColorless liquid

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route involves the bromination of heptan-1-ol-d3. This precursor can be synthesized from a deuterated starting material, such as methyl-d3-magnesium iodide, followed by reaction with a suitable electrophile to build the carbon chain, and subsequent reduction. A more direct approach would be the bromination of commercially available heptan-1-ol-d3.

Below is a proposed experimental protocol adapted from the synthesis of 1-bromoheptane from 1-heptanol.

Experimental Protocol: Synthesis of this compound from Heptan-1-ol-d3

This procedure is based on the nucleophilic substitution of the hydroxyl group in heptan-1-ol-d3 using hydrobromic acid, generated in situ from sodium bromide and sulfuric acid.

Materials:

  • Heptan-1-ol-d3

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptan-1-ol-d3 and sodium bromide.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude this compound by distillation, collecting the fraction at the appropriate boiling point.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow start Start: Heptan-1-ol-d3 reactants Add NaBr and conc. H2SO4 start->reactants reflux Heat to Reflux reactants->reflux workup Aqueous Work-up (H2O, NaHCO3) reflux->workup dry Dry with CaCl2 workup->dry purify Distillation dry->purify product Product: this compound purify->product Signaling_Pathway Ligand Deuterated Ligand (synthesized from This compound) Receptor Cell Surface Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression

References

Determining the Isotopic Purity of 1-Bromoheptane-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 1-Bromoheptane-d3, a deuterated version of 1-bromoheptane. The incorporation of deuterium into molecules is a critical strategy in drug development to alter pharmacokinetic profiles and in scientific research as tracers for mechanistic studies.[1] Ensuring the isotopic purity of these labeled compounds is paramount for the accuracy and reproducibility of experimental results. This document details the primary analytical techniques and experimental protocols for quantifying the isotopic enrichment of this compound.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] Each method offers unique advantages in quantifying the degree of deuterium incorporation and identifying the presence of different isotopologues (molecules that differ only in their isotopic composition).

Technique Information Provided Key Advantages Considerations
Mass Spectrometry (MS) Molecular weight, isotopic distribution, and relative abundance of isotopologues.[4]High sensitivity, low sample consumption, and the ability to distinguish between different deuterated species.[5]Potential for in-source fragmentation, which may complicate data interpretation for some molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Position of deuterium labels, percentage of deuterium incorporation at specific sites.[6][7]Provides detailed structural information and site-specific deuterium incorporation levels.[8]Lower sensitivity compared to MS, requiring larger sample amounts.

Experimental Protocols

Mass Spectrometry for Isotopic Purity Analysis

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic purity of deuterated compounds.[4][5] The method relies on accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Experimental Protocol: ESI-HRMS Analysis of this compound

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • Prepare a blank solution containing only the solvent.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is required to resolve the isotopic peaks.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. For 1-Bromoheptane, which does not readily ionize by ESI, Atmospheric Pressure Chemical Ionization (APCI) or a suitable derivatization agent may be necessary.

    • Mass Range: Set the mass range to scan for the expected molecular ions of 1-Bromoheptane and its deuterated isotopologues (approximately m/z 180-190).

    • Resolution: Set the instrument to a high resolution (e.g., >100,000) to distinguish between the isotopologues.

  • Data Acquisition:

    • Inject the blank solution to establish the background noise.

    • Inject the this compound sample and acquire the mass spectrum.

  • Data Analysis and Isotopic Purity Calculation:

    • Identify the peaks corresponding to the different isotopologues of this compound (d0, d1, d2, d3, etc.). The theoretical monoisotopic mass of unlabeled 1-Bromoheptane (C7H15Br) is approximately 178.0357 u. The d3 variant will have a mass of approximately 181.0543 u.

    • Measure the intensity (peak area) of each isotopic peak.

    • Calculate the percentage of each isotopologue.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d3) relative to all other isotopologues.

    Calculation: Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + ...)] * 100

NMR Spectroscopy for Isotopic Purity Analysis

¹H NMR and ²H NMR are complementary techniques used to determine the isotopic purity and the specific sites of deuteration.[9]

Experimental Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte signals.

    • Add an internal standard with a known concentration for quantitative analysis.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Nucleus: ¹H

    • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis and Isotopic Purity Calculation:

    • Integrate the signals corresponding to the protons at the deuterated position and the non-deuterated positions.

    • The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a signal from a non-deuterated position.[7]

    Calculation: % Deuteration = [1 - (Integral of residual protons at deuterated site / Integral of protons at a non-deuterated site)] * 100

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (ESI-HRMS) Dissolution->MS Dilute solution NMR NMR Spectroscopy (¹H, ²H) Dissolution->NMR Concentrated solution MS_Data Acquire Mass Spectrum - Identify isotopologue peaks - Measure peak intensities MS->MS_Data NMR_Data Acquire NMR Spectrum - Integrate proton signals - Compare integrals NMR->NMR_Data Purity_Calc Calculate Isotopic Purity (%) MS_Data->Purity_Calc NMR_Data->Purity_Calc Purity_Report Isotopic Purity Report Purity_Calc->Purity_Report

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The determination of isotopic purity is a critical quality control step in the use of deuterated compounds like this compound. Both mass spectrometry and NMR spectroscopy provide robust and reliable methods for quantifying the level of deuterium incorporation. The choice of technique will depend on the specific information required, with MS being ideal for determining the overall isotopic distribution and NMR providing site-specific information. By following the detailed protocols outlined in this guide, researchers can confidently assess the isotopic purity of their deuterated materials, ensuring the integrity of their scientific investigations and drug development programs.

References

1-Bromoheptane-d3: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Bromoheptane-d3 is a deuterated version of 1-bromoheptane, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily for use in research, particularly in tracer studies and as an internal standard in mass spectrometry. The physical and chemical properties of this compound are expected to be very similar to those of 1-Bromoheptane.

Table 1: Physical and Chemical Properties of 1-Bromoheptane

PropertyValueReference
Molecular Formula C7H15Br[1][2]
Molecular Weight 179.10 g/mol [1][3]
Appearance Colorless to slightly yellow liquid[4][5][6]
Boiling Point 180 °C (356 °F) at 760 mmHg[2][3]
Melting Point -58 °C (-72.4 °F)[2][3]
Flash Point 60 °C (140 °F) - closed cup[3][7]
Density 1.14 g/mL at 25 °C[3]
Vapor Density 6.18 (vs air)[3]
Solubility Insoluble in water; soluble in common organic solvents.[5]
Refractive Index n20/D 1.4499[3]

Hazard Identification and GHS Classification

1-Bromoheptane is classified as a flammable liquid and may cause irritation upon contact.[1][4] The GHS classification for 1-Bromoheptane is as follows, and it is prudent to apply the same classification to its deuterated form.

Table 2: GHS Hazard Classification for 1-Bromoheptane

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled.[2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Hazard Pictograms:

  • GHS02: Flame[3]

  • GHS07: Exclamation Mark

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] The data for 1-Bromoheptane should be used as a primary reference for assessing potential health effects.

Table 3: Acute Toxicity Data for 1-Bromoheptane

Route of ExposureSpeciesValueReference
InhalationMouseLC50 = 12,000 mg/m³/2hr[1][8]

Potential Health Effects:

  • Inhalation: Harmful if inhaled.[2] Vapors may cause dizziness or suffocation and irritation to the respiratory tract.[8]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Ingestion: May cause irritation of the digestive tract.[8]

Safe Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the isotopic purity of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[9]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[10]

  • Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[9]

Engineering Controls
  • Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • An eyewash station and safety shower must be readily accessible in the work area.[8]

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Do not breathe vapors or mist.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][10]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2][7]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]

  • Keep away from heat, sparks, and flame.[2]

  • Store in a designated flammables area.[8]

  • Protect from light and moisture to maintain isotopic purity.[11]

  • For long-term storage, refrigeration at temperatures of -20°C is often recommended for deuterated compounds.[12]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

Experimental Protocols: Handling Deuterated Compounds

Maintaining the isotopic integrity of this compound is crucial for its intended applications. The following protocols outline best practices for handling deuterated standards.

Preventing Hydrogen-Deuterium (H-D) Exchange

Moisture is a primary cause of H-D exchange, which can compromise the isotopic purity of the compound.[11]

  • Dry Atmosphere: Handle the compound in a dry atmosphere, such as under a stream of dry nitrogen or argon, or within a glove box.[11]

  • Dry Glassware: Use thoroughly dried glassware for all manipulations.

  • Solvent Choice: Use aprotic solvents when possible. Avoid acidic or basic solutions which can catalyze H-D exchange.[12]

Preparation of Stock Solutions
  • Acclimatization: Allow the sealed container of this compound to warm to ambient laboratory temperature before opening to prevent condensation of atmospheric moisture.[11]

  • Inert Atmosphere: Perform all transfers and dilutions under an inert atmosphere.

  • Weighing/Measuring: Accurately measure the required volume of the liquid standard.

  • Dissolution: Dissolve in a suitable, high-purity aprotic solvent in a Class A volumetric flask.

  • Mixing: Cap the flask securely and mix the solution thoroughly.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap and store under the recommended conditions.[11]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for 1-Bromoheptane Exposure

Exposure RouteFirst Aid MeasuresReference
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical advice/attention.[2][7][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention.[2][7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][9]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or foam.[10]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[10] Containers may explode when heated.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Remove all sources of ignition.[10] Use personal protective equipment as required.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[2][10] Use spark-proof tools and explosion-proof equipment.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Handling_Precautions_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Assess_Risks Assess Risks Gather_PPE Gather Required PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Inert Atmosphere) Gather_PPE->Prepare_Workspace Handle_Chemical Handle this compound Prepare_Workspace->Handle_Chemical Avoid_Contact Avoid Skin/Eye Contact and Inhalation Handle_Chemical->Avoid_Contact Keep_Away_Ignition Keep Away from Ignition Sources Handle_Chemical->Keep_Away_Ignition Store_Properly Store Properly (Cool, Dry, Ventilated) Handle_Chemical->Store_Properly Dispose_Waste Dispose of Waste Correctly Store_Properly->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: General workflow for handling this compound.

Emergency_Response_Plan cluster_Personal_Exposure Personal Exposure cluster_Spill Spill Response Spill_or_Exposure Spill or Exposure Occurs Inhalation Inhalation Spill_or_Exposure->Inhalation Skin_Contact Skin Contact Spill_or_Exposure->Skin_Contact Eye_Contact Eye Contact Spill_or_Exposure->Eye_Contact Ingestion Ingestion Spill_or_Exposure->Ingestion Evacuate_Area Evacuate Area Spill_or_Exposure->Evacuate_Area Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Move to Fresh Air Rinse_with_Water Rinse_with_Water Skin_Contact->Rinse_with_Water Rinse with Water (15 min) Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Rinse Eyes (15 min) Seek_Medical_Help Seek_Medical_Help Ingestion->Seek_Medical_Help Seek Immediate Medical Attention Remove_Ignition Remove Ignition Sources Evacuate_Area->Remove_Ignition Contain_Spill Contain Spill with Inert Material Remove_Ignition->Contain_Spill Dispose_Waste Dispose of Waste Contain_Spill->Dispose_Waste

Caption: Emergency response plan for spills and exposures.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to ensure that all safety precautions are strictly followed. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

Commercial Suppliers of 1-Bromoheptane-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental data. 1-Bromoheptane-d3, a deuterated analog of 1-bromoheptane, serves as a valuable internal standard and tracer in various analytical applications, particularly in mass spectrometry-based quantification and pharmacokinetic studies.

This technical guide provides an in-depth overview of the commercial suppliers of this compound, presenting key quantitative data in a structured format for easy comparison. It also outlines generalized experimental protocols for its use and visualizes key informational workflows.

Commercial Availability and Product Specifications

Several reputable chemical suppliers specialize in the provision of deuterated compounds for research and development. The following table summarizes the key commercial suppliers of this compound and its related isotopic analogs, along with their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityCatalog Number
MedchemExpress This compound344253-18-5C₇H₁₂D₃BrNot SpecifiedHY-W016577S1
CDN Isotopes 1-Bromoheptane-7,7,7-d3344253-18-5CD₃(CH₂)₆Br99 atom % DD-5215
Fisher Scientific (Distributor for CDN Isotopes) 1-Bromoheptane-7,7,7-d3344253-18-5C₇D₃H₁₂Br99 atom % D, min 98% Chemical PurityContact for details

Note: Product availability, specifications, and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Logical Workflow for Procurement

The process of procuring this compound for research purposes typically follows a structured workflow, from initial identification of needs to the final acquisition and quality verification.

Figure 1: A typical workflow for the procurement of this compound.

Experimental Protocols: Utilization as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) to correct for the variability in sample preparation and instrument response.[12][13][14] The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification.

General Protocol for Use as an Internal Standard in GC-MS Analysis:

This protocol provides a general framework. Specific parameters such as concentrations, volumes, and instrument settings should be optimized for the particular analyte and matrix.

1. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the same solvent. The optimal concentration will depend on the expected concentration of the analyte in the samples.
  • Analyte Stock and Calibration Standard Solutions: Prepare a stock solution of the non-deuterated 1-bromoheptane and a series of calibration standards at known concentrations.

2. Sample Preparation:

  • To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of tissue homogenate), add a precise volume of the this compound internal standard working solution.
  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.
  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of volatile compounds.
  • Injector Temperature: Typically set to 250 °C.
  • Oven Temperature Program: Develop a temperature gradient to ensure good separation of the analyte and internal standard from other matrix components.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both 1-bromoheptane and this compound.

4. Data Analysis:

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.
  • Calculate the peak area ratio (analyte peak area / internal standard peak area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway in Drug Metabolism Studies

Deuterated compounds like this compound are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of a molecule without altering its fundamental chemical properties.

DMPK_Pathway cluster_0 In Vivo / In Vitro System cluster_1 Metabolism cluster_2 Analysis A Administer Deuterated Compound (e.g., this compound labeled drug candidate) B Phase I Metabolism (Oxidation, Reduction, Hydrolysis) A->B Metabolic Transformation C Phase II Metabolism (Conjugation) B->C D Sample Collection (Blood, Urine, Feces) C->D Excretion E LC-MS/MS Analysis (Detection of deuterated metabolites) D->E Quantification F Metabolite Identification and Pharmacokinetic Profiling E->F Data Interpretation

Figure 2: Conceptual pathway for the use of a deuterated compound in drug metabolism studies.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published in readily accessible literature, the general synthesis of primary alkyl bromides from the corresponding alcohol is a well-established reaction in organic chemistry.[15][16][17][18] The synthesis of this compound would likely involve the use of a deuterated starting material, such as heptan-1-ol-d3. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the hydroxyl group of the alcohol is protonated by a strong acid (e.g., sulfuric acid) to form a good leaving group (water), which is then displaced by the bromide ion.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and validated by the end-user for their specific application. Always refer to the supplier's safety data sheets (SDS) and follow good laboratory practices when handling chemical reagents.

References

Technical Guide: Physicochemical Properties of 1-Bromoheptane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1-bromoheptane-d3, a deuterated analogue of 1-bromoheptane. This document details its molecular weight and formula, alongside its non-deuterated counterpart, and outlines the standard experimental protocols for their determination.

Core Physicochemical Data

Stable isotope-labeled compounds such as this compound are critical tools in drug discovery and metabolic research. The substitution of hydrogen with deuterium imparts a greater mass, which can be readily detected in mass spectrometry-based assays, without significantly altering the chemical properties of the molecule. The key quantitative data for 1-bromoheptane and its deuterated form are summarized below.

Property1-BromoheptaneThis compound
Chemical Formula C₇H₁₅BrC₇H₁₂D₃Br
Molecular Weight ~179.10 g/mol [1][2][3][4]~182.12 g/mol [5]
Exact Mass 178.03571 u181.05450 u

Note: The exact position of the three deuterium atoms in this compound can vary depending on the synthesis route. A common variant is deuteration at the terminal methyl group (1-bromo-7,7,7-trideuterioheptane).

Structural Relationship

The relationship between the parent alkane, its halogenated form, and its deuterated analogue is fundamental to understanding its application. Deuteration is a precise modification that builds upon the core structure.

G Structural Derivation of this compound Heptane Heptane (C₇H₁₆) Bromoheptane 1-Bromoheptane (C₇H₁₅Br) Heptane->Bromoheptane Bromination Deuterated This compound (C₇H₁₂D₃Br) Bromoheptane->Deuterated Isotopic Substitution

Caption: Logical relationship from heptane to this compound.

Experimental Protocols

The determination of the molecular formula and weight, along with the verification of isotopic labeling, relies on established analytical techniques.

Molecular Weight Determination via Mass Spectrometry (MS)

Mass spectrometry is the definitive method for determining the molecular weight of a compound.[6]

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value, excluding isotopic peaks, typically corresponds to the molecular ion (M+), from which the molecular weight is determined.[7]

  • Methodology (Electron Ionization - GC-MS):

    • Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC). The GC separates the compound from any impurities.

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, it is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation (M•+).

    • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them by their m/z ratio.

    • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: For halogenated compounds like 1-bromoheptane, the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units, confirming the presence of a single bromine atom.[8] The increased mass of the deuterated compound (182.12 g/mol ) compared to the standard (179.10 g/mol ) will be clearly evident.

Structural Verification and Deuteration Analysis via NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and the location of the deuterium atoms.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For deuterated compounds, both ¹H NMR (proton) and ²H NMR (deuterium) are employed. In ¹H NMR, the replacement of a proton with a deuteron leads to the disappearance of a signal. In ²H NMR, the appearance of a signal confirms the presence and chemical environment of the deuterium atom.[1][9]

  • Methodology:

    • Sample Preparation: The purified this compound is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) to avoid solvent interference in the ¹H spectrum.[2][10]

    • ¹H NMR Analysis: A proton NMR spectrum is acquired. The integration of the proton signals is compared to a non-deuterated standard. A reduction in the integral value for a specific signal indicates the site of deuteration.

    • ²H NMR Analysis: A deuterium NMR spectrum is then acquired. This spectrum will show a signal corresponding to the chemical shift of the deuterium atoms. This provides direct evidence of successful deuteration and can confirm the specific location on the carbon skeleton.[1][9]

Typical Experimental Workflow

The synthesis and verification of this compound follow a structured workflow to ensure purity and correct isotopic labeling.

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification Synthesis Synthesis from Deuterated Precursor Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ²H) Purification->NMR Structural Confirmation MS GC-MS Analysis Purification->MS Molecular Weight & Purity Check Final Verified Compound NMR->Final MS->Final

Caption: Standard workflow for synthesis and analysis.

References

An In-depth Technical Guide on the Solubility of 1-Bromoheptane-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromoheptane-d3. Due to the absence of specific quantitative solubility data for the deuterated compound in publicly available literature, this document focuses on the theoretical principles governing its solubility, using the non-deuterated analogue, 1-bromoheptane, as a close proxy. It outlines detailed experimental protocols for determining the solubility of this compound and includes visual workflows to guide researchers. The information presented is intended to support research, development, and formulation activities involving this compound and similar alkyl halides.

Introduction

1-Bromoheptane is a colorless to pale yellow liquid organic compound with the molecular formula C7H15Br.[1] It consists of a seven-carbon alkyl chain with a bromine atom attached to a terminal carbon.[1] This structure makes it a useful intermediate in organic synthesis, often employed to introduce a heptyl group into a target molecule.[2] The deuterated isotopologue, this compound, is of particular interest in mechanistic studies and as an internal standard in analytical chemistry. Understanding its solubility is crucial for its effective use in these applications.

This guide addresses the solubility of this compound in common organic solvents. As direct experimental data for this specific deuterated compound is scarce, we will leverage the known solubility of 1-bromoheptane and discuss the theoretical impact of deuteration on solubility.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a substance.[3][4] This principle states that solutes tend to dissolve in solvents with similar polarity. 1-bromoheptane is a predominantly nonpolar molecule.[2] The long heptyl chain is hydrophobic, and while the carbon-bromine bond introduces a slight dipole moment, the overall polarity of the molecule is low.[2] Consequently, its solubility is expected to be high in nonpolar solvents and low in polar solvents.

  • High Solubility: Expected in nonpolar, aprotic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., benzene, toluene). The primary intermolecular forces at play would be weak van der Waals forces, which are comparable between the solute and solvent molecules.

  • Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate). While these solvents have a dipole moment, the nonpolar character of the heptyl chain will still allow for some degree of dissolution.

  • Low to Insoluble: Expected in polar protic solvents like water and, to a lesser extent, short-chain alcohols (e.g., methanol, ethanol). The strong hydrogen bonding network in these solvents would be difficult for the nonpolar 1-bromoheptane molecule to disrupt.[3] It is reported to be insoluble in water.[1][2]

The Effect of Deuteration on Solubility

Deuterium is an isotope of hydrogen with a nucleus containing a proton and a neutron. While chemically similar to hydrogen, its greater mass can lead to subtle differences in the physical properties of a molecule, known as isotope effects.[5]

For solubility in organic solvents, the following points are relevant:

  • Deuterated solvents are noted for their excellent solubility for a wide range of organic compounds.[6]

  • The replacement of hydrogen with deuterium can lead to slight changes in intermolecular forces. The C-D bond is slightly shorter and less polarizable than the C-H bond.[7]

  • In nonpolar solvents, where the primary interactions are dispersion forces, the difference in solubility between a protiated and a deuterated compound is generally considered to be negligible.[8]

  • In polar solvents, particularly those where hydrogen bonding is a factor, the effects can be more pronounced.[5][8] However, since 1-bromoheptane is largely nonpolar, significant changes in its solubility in organic solvents upon deuteration are not anticipated.

Therefore, the solubility data for 1-bromoheptane can be considered a very close approximation for this compound.

Solubility Data for 1-Bromoheptane

While extensive quantitative data is not available, the following table summarizes the known and predicted solubility of 1-bromoheptane, which serves as a reliable proxy for this compound.

Solvent ClassSolvent ExampleExpected SolubilityReference
Nonpolar Aprotic Hexane, HeptaneHigh / MiscibleBased on the "like dissolves like" principle.[3][4]
Benzene, TolueneHigh / MiscibleBased on the "like dissolves like" principle.[3][4]
Polar Aprotic AcetoneSolubleGeneral understanding of organic compound solubility.
ChloroformReadily dissolves[1]
Diethyl EtherReadily dissolves[1]
Polar Protic EthanolReadily dissolves[1]
MethanolSolubleGeneral understanding of organic compound solubility.
Aqueous WaterInsoluble (Quantitative: 0.0066 g/L)[1][2][9]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general protocol can be employed.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a calibrated spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess is to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved liquid, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at that temperature.

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow.

G Solubility Principles for this compound cluster_solute This compound Properties cluster_solvents Solvent Types cluster_solubility Expected Solubility Solute Predominantly Nonpolar (Heptyl Chain) Polarity Slight Polarity (C-Br Bond) High High Solubility / Miscible Solute->High Low Low to Insoluble Solute->Low Moderate Moderate to High Solubility Polarity->Moderate Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Chloroform) Nonpolar->High PolarProtic Polar Protic Solvents (e.g., Water, Methanol) PolarAprotic->Moderate PolarProtic->Low

Caption: Logical relationships governing the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate separate Separate Phases (Settle and/or Centrifuge) equilibrate->separate sample Extract Aliquot of Supernatant separate->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze Concentration (e.g., GC-FID) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Conclusion

References

Spectroscopic and Spectrometric Characterization of 1-Bromoheptane-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Bromoheptane-d3

Deuterium-labeled compounds, such as this compound, are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative analytical methods. The substitution of protium (¹H) with deuterium (²H or D) can alter the physicochemical properties of a molecule, leading to changes in its metabolic fate and spectroscopic signature. This guide focuses on the anticipated ¹H NMR, ¹³C NMR, and mass spectral data for this compound, assuming the deuterium atoms are located at the C1 position (1-bromo-1,1,2-d₃-heptane).

Predicted Nuclear Magnetic Resonance (NMR) Data

The introduction of deuterium at the C1 position of 1-bromoheptane will significantly alter the ¹H and ¹³C NMR spectra compared to the unlabeled compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound (specifically 1-bromo-1,1,2-d₃-heptane) would be expected to show the absence of the triplet corresponding to the -CH₂Br protons and a significant change in the multiplicity of the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

PositionPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H2~1.85Broad Multiplet1H
H3~1.42Multiplet2H
H4-H6~1.30Multiplet6H
H7~0.89Triplet3H

dot

G cluster_molecule This compound Structure Br Br C1 CD2 Br->C1 C2 CHD C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH3 C6->C7

Caption: Structure of 1-bromo-1,1,2-d₃-heptane.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom directly bonded to deuterium (C1) due to C-D coupling. The signal for C2 will also be affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
C1~33Triplet (due to C-D coupling)
C2~32Singlet (broadened)
C3~31Singlet
C4~28Singlet
C5~26Singlet
C6~22Singlet
C7~14Singlet

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will be characterized by a molecular ion peak shifted by +3 mass units compared to the unlabeled compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will still be evident.

Table 3: Predicted Key Mass Fragments for this compound

m/z (predicted)IonComments
182/184[C₇H₁₂D₃Br]⁺Molecular ion (M⁺)
103[C₇H₁₂D₃]⁺Loss of Br radical
57[C₄H₉]⁺Alkyl fragment
43[C₃H₇]⁺Alkyl fragment (often base peak)

dot

G M+ [C₇H₁₂D₃Br]⁺ m/z 182/184 Fragment1 [C₇H₁₂D₃]⁺ m/z 103 M+->Fragment1 -Br• Fragment2 [C₄H₉]⁺ m/z 57 Fragment1->Fragment2 -C₃H₅D₃ Fragment3 [C₃H₇]⁺ m/z 43 Fragment1->Fragment3 -C₄H₇D₃

Caption: Predicted fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

dot

G Start Start Dissolve Dissolve Sample in CDCl3 Start->Dissolve Place Place in NMR Spectrometer Dissolve->Place Acquire_H1 Acquire 1H Spectrum Place->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Place->Acquire_C13 Process Process Data Acquire_H1->Process Acquire_C13->Process End End Process->End

Caption: NMR experimental workflow.

Mass Spectrometry

A general protocol for acquiring the mass spectrum of this compound using electron ionization (EI) is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Ionization:

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis:

    • Scan Range: m/z 30-250.

    • Scan Rate: 1-2 scans/second.

  • Data Acquisition: Acquire data in full scan mode to obtain the fragmentation pattern.

dot

G Start Start Inject Inject Sample Start->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z Accelerate->Separate Detect Detect Ions Separate->Detect End End Detect->End

Caption: Mass spectrometry workflow.

Conclusion

The predicted NMR and MS data presented in this guide provide a foundational understanding of the expected spectroscopic and spectrometric properties of this compound. These data, in conjunction with the provided experimental protocols, will aid researchers in the unambiguous identification and characterization of this deuterated compound, facilitating its use in a wide range of scientific applications. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromoheptane-d3 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Bromoheptane-d3 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. The protocols outlined below offer a starting point for method development and can be adapted to specific analytical needs.

Application Notes

Principle of Internal Standards in GC-MS

In quantitative GC-MS analysis, an internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. The IS is chosen to be chemically similar to the analyte(s) of interest but should not be naturally present in the sample. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.

Why Use a Deuterated Internal Standard?

Deuterated compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry.[1] This is because the substitution of hydrogen atoms with deuterium atoms results in a molecule with nearly identical physicochemical properties to its non-deuterated counterpart. Key advantages include:

  • Similar Chromatographic Behavior: Deuterated standards co-elute with or elute very close to the analyte of interest, ensuring that both compounds experience similar matrix effects and instrumental conditions.

  • Similar Ionization Efficiency: In the mass spectrometer, the deuterated standard and the analyte exhibit comparable ionization behavior.

  • Mass-Based Differentiation: Despite their similarities, the deuterated standard can be distinguished from the analyte by its higher mass-to-charge ratio (m/z), allowing for separate quantification.

This compound as an Internal Standard

This compound is a deuterated analog of 1-bromoheptane. Its properties make it a suitable internal standard for a range of volatile and semi-volatile organic compounds, particularly those with moderate polarity and boiling points.

Physicochemical Properties of 1-Bromoheptane (and its d3-analog):

PropertyValue
Molecular FormulaC7H12D3Br
Boiling Point~180 °C
PolarityNon-polar to weakly polar
SolubilitySoluble in most organic solvents

Suitable Analytes for this compound Internal Standard:

Based on its properties, this compound is a promising internal standard for the GC-MS analysis of various classes of compounds, including but not limited to:

  • Halogenated Hydrocarbons: Other bromo-, chloro-, or iodoalkanes.

  • Aliphatic and Aromatic Hydrocarbons: Components of fuels, industrial solvents, and environmental pollutants.

  • Esters and Ethers: Flavor and fragrance compounds, and industrial chemicals.

  • Certain Pesticides and their Metabolites.

The choice of this compound should be validated for each specific application to ensure it does not co-elute with any analytes of interest and that it exhibits a stable response across the desired concentration range.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in GC-MS analysis. These should be considered as starting points and may require optimization for specific matrices and analytes.

1. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution to a working concentration. A typical working concentration might be 10 µg/mL, but this should be optimized based on the expected analyte concentrations and instrument sensitivity.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at different concentrations. Spike each calibration standard with the IS Working solution to a final, constant concentration of the internal standard.

2. Sample Preparation

The following is an example protocol for a liquid sample. The procedure should be adapted based on the sample matrix (e.g., solid, gas).

  • To a 1 mL aliquot of the sample, add a known volume of the IS Working solution (e.g., 10 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/mL).

  • Vortex the sample to ensure thorough mixing.

  • Perform any necessary extraction or cleanup steps (e.g., liquid-liquid extraction, solid-phase extraction). The internal standard should be added at the earliest possible stage to account for losses during sample processing.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial: 40 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions (Example)Analyte: Monitor characteristic ionsThis compound: Monitor m/z values corresponding to its fragmentation pattern (e.g., molecular ion and major fragments, taking into account the deuterium labeling)

4. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard (this compound) in the chromatograms.

  • Response Factor (RF) Calculation: For each calibration standard, calculate the Response Factor (RF) using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

  • Quantification of Unknowns: For the unknown samples, calculate the concentration of the analyte using the calibration curve and the following equation:

    Concentrationanalyte = (Areaanalyte / AreaIS) * (1 / slope) * ConcentrationIS

Data Presentation (Hypothetical Example)

The following tables present hypothetical data for the quantification of three volatile organic compounds (VOCs) using this compound as an internal standard. This data is for illustrative purposes to demonstrate how results would be presented.

Table 1: Calibration Data for VOC Analysis

AnalyteConcentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
Benzene1015,234105,6780.144
5076,170106,1230.718
100153,456105,9871.448
250382,567106,3453.598
500768,987106,0017.255
Toluene1018,987105,6780.180
5095,432106,1230.899
100191,234105,9871.804
250478,987106,3454.504
500956,789106,0019.026
Ethylbenzene1022,345105,6780.211
50112,345106,1231.059
100225,678105,9872.129
250564,321106,3455.307
5001,130,456106,00110.665

Table 2: Method Validation Data - Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=5)RSD (%)Accuracy (%)
Benzene2019.8 ± 0.84.099.0
200205.4 ± 7.23.5102.7
400395.2 ± 13.83.598.8
Toluene2020.5 ± 0.94.4102.5
200197.8 ± 6.53.398.9
400408.8 ± 15.13.7102.2
Ethylbenzene2019.5 ± 0.84.197.5
200203.6 ± 7.53.7101.8
400398.4 ± 14.33.699.6

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction / Cleanup Spike_IS->Extraction GC_Injection GC Injection Extraction->GC_Injection Cal_Stds Prepare Calibration Standards Spike_Cal Spike Cal Standards with this compound Cal_Stds->Spike_Cal Spike_Cal->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification Internal_Standard_Logic Analyte Analyte Signal (Variable) Ratio Signal Ratio (Analyte / IS) Analyte->Ratio Corrects for Variability IS Internal Standard Signal (Constant Concentration) IS->Ratio Concentration Analyte Concentration (Accurate & Precise) Ratio->Concentration Determines

References

Application Note: High-Precision Quantitative Analysis of Alkyl Halides Using 1-Bromoheptane-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of alkyl halides in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Bromoheptane-d3 as an internal standard. The use of a deuterated internal standard is a critical technique for achieving high accuracy and precision in quantitative analysis by correcting for variations during sample preparation and instrumental analysis.[1] This application note outlines the principles of using isotopically labeled internal standards, a comprehensive experimental protocol, and data presentation guidelines for the analysis of alkyl halides, which are often considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[2][3]

Introduction

Alkyl halides are a class of chemical compounds that are frequently used as reagents and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Due to their reactivity, they are also considered potential genotoxic impurities, and their presence in the final drug product must be carefully controlled and quantified at trace levels.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like alkyl halides.[5]

To ensure the reliability of quantitative GC-MS methods, the use of an internal standard is highly recommended.[6] An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thus experiencing the same effects of sample preparation and instrumental variability.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for internal standards in mass spectrometry-based quantification because their chemical behavior is nearly identical to their non-deuterated counterparts, but they are distinguishable by their mass-to-charge ratio (m/z).[1] this compound is an excellent internal standard for the analysis of other C6-C8 alkyl halides due to its structural similarity and the presence of deuterium atoms, which allows for its clear differentiation from the target analytes in the mass spectrometer.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data that can be expected when using this compound as an internal standard for the analysis of a representative alkyl halide, such as 1-Bromohexane.

Table 1: Calibration Curve for 1-Bromohexane using this compound Internal Standard

Concentration of 1-Bromohexane (ng/mL)Peak Area Ratio (1-Bromohexane / this compound)
1.00.102
5.00.515
10.01.030
25.02.550
50.05.100
100.010.200
Linearity (R²) > 0.998

Table 2: Method Validation Parameters for 1-Bromohexane Quantification

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of a target alkyl halide (e.g., 1-Bromohexane) in a sample matrix using this compound as an internal standard.

Materials and Reagents
  • 1-Bromohexane (analyte)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., API, reaction mixture)

  • Class A volumetric flasks, pipettes, and microsyringes

  • GC vials with septa

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary GC column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromohexane and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 ng/mL of this compound.

Sample Preparation
  • Accurately weigh approximately 100 mg of the sample into a clean vial.

  • Add a known volume of dichloromethane to dissolve the sample.

  • Spike the sample solution with the internal standard stock solution to achieve a final concentration of 20 ng/mL of this compound.

  • Vortex the sample for 1 minute.

  • If necessary, pass the solution through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Selected Ion Monitoring (SIM) Parameters

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Bromohexane1648557
This compound18210257

Note: The exact m/z values for this compound should be confirmed by acquiring a full scan mass spectrum of the standard. The primary ion for 1-bromoheptane (non-deuterated) is often m/z 178/180.[7] For a d3 variant, the molecular ion would be expected at m/z 181/183. The quantitation ion of m/z 182 is a hypothetical fragment and should be empirically determined.

Data Analysis
  • Integrate the peak areas of the quantitation ions for both the analyte (1-Bromohexane) and the internal standard (this compound).

  • Calculate the peak area ratio for each standard and sample:

    • Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by using the linear regression equation from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the quantitative analysis and the underlying principle of using an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_analyte Prepare Analyte Stock Solution prep_cal Create Calibration Standards + Spike with IS prep_analyte->prep_cal prep_is Prepare Internal Standard (this compound) Stock prep_is->prep_cal prep_sample Prepare Sample + Spike with IS prep_is->prep_sample gcms GC-MS Analysis (SIM Mode) prep_cal->gcms prep_sample->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte in Sample curve->quantify G Analyte Analyte (e.g., 1-Bromohexane) SamplePrep Sample Preparation (Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Ratio Peak Area Ratio (Analyte/IS) GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for Variability

References

Application Note and Protocol for the Use of 1-Bromoheptane-d3 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the use of 1-Bromoheptane-d3 as an internal standard for the quantification of volatile organic compounds (VOCs) in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated compounds are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry, allowing for accurate correction of analyte losses during sample preparation and analysis.[1] This protocol is intended for researchers, scientists, and professionals in environmental monitoring and drug development.

This compound is a suitable internal standard for the analysis of a wide range of non-polar and semi-polar VOCs in various matrices such as water and soil. Its volatility and chromatographic behavior are representative of many common environmental contaminants.

Experimental Protocols

This section details the methodologies for the analysis of VOCs in water and soil samples using this compound as an internal standard.

Materials and Reagents
  • Standards: this compound (certified solution), target VOCs calibration mix.

  • Solvents: Methanol (purge-and-trap grade), Hexadecane (for oily waste), Deionized water (18 MΩ·cm).

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for drying).

  • Sample Containers: 40 mL VOA vials with PTFE-lined septa, 2 mL autosampler vials.

  • Extraction/Preparation: Purge-and-trap concentrator, Solid-Phase Microextraction (SPME) fibers (e.g., PDMS), liquid-liquid extraction glassware.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

The purge-and-trap technique is a common and effective method for extracting VOCs from water samples.[2]

  • Sample Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace. Preserve with HCl to pH < 2 if necessary.

  • Spiking with Internal Standard: Add a known amount of this compound solution (e.g., 5 µL of a 10 µg/mL solution) to a 5 mL aliquot of the water sample in the purging vessel.

  • Purging: Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The VOCs, including the internal standard, are transferred from the aqueous phase to the vapor phase.

  • Trapping: The purged VOCs are carried onto a sorbent trap (e.g., Tenax/silica gel/charcoal).

  • Desorption: The trap is rapidly heated to desorb the VOCs onto the GC column.

For solid matrices, an initial solvent extraction is required to transfer the VOCs into a liquid phase.[3]

  • Sample Collection: Collect approximately 5 grams of soil or sediment in a pre-weighed VOA vial.

  • Extraction and Spiking: Add 10 mL of methanol and a known amount of this compound solution to the vial.

  • Sonication: Sonicate the mixture for 15 minutes to ensure efficient extraction of the analytes and internal standard.

  • Purge-and-Trap Analysis: Take an aliquot of the methanol extract, dilute it with reagent water, and analyze it using the purge-and-trap method described in section 2.2.1.

GC-MS Analysis

A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of VOCs.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: 35 °C for 5 min, ramp to 180 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan.

      • Quantification Ion for this compound: m/z (to be determined based on mass spectrum)

      • Qualifier Ions for this compound: m/z (to be determined based on mass spectrum)

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables present typical performance data for the analysis of representative VOCs using this compound as an internal standard.

Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs)

AnalyteMatrixMDL (µg/L or µg/kg)QL (µg/L or µg/kg)
BenzeneWater0.10.3
TolueneWater0.20.6
EthylbenzeneWater0.20.6
XylenesWater0.30.9
BenzeneSoil13
TolueneSoil26
EthylbenzeneSoil26
XylenesSoil39

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking Level (µg/L or µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
BenzeneWater10955
TolueneWater10984
EthylbenzeneWater101026
XylenesWater301057
BenzeneSoil50928
TolueneSoil50967
EthylbenzeneSoil50999
XylenesSoil15010110

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of VOCs in environmental samples using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) spike Spike with This compound (IS) sample->spike extraction Extraction (Purge & Trap / Solvent Extraction) spike->extraction gcms GC-MS Analysis extraction->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification report Final Report quantification->report

Caption: Experimental workflow for VOC analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile organic compounds in environmental samples. The detailed protocols for sample preparation and GC-MS analysis, when followed, can yield accurate and precise data, which is crucial for environmental monitoring and assessment. The provided performance data in the tables serve as a benchmark for method validation and ongoing quality control. Various sample preparation techniques are available, and the choice depends on the specific matrix and target analytes.[4][5]

References

Application Notes and Protocols: 1-Bromoheptane-d3 in Kinetic Isotope Effect Studies of SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into the rate-determining step and the structure of the transition state.[1][2][3] 1-Bromoheptane-d3, a deuterated analog of 1-bromoheptane, is a valuable probe for studying the secondary kinetic isotope effect in bimolecular nucleophilic substitution (SN2) reactions. In drug development, understanding reaction mechanisms is crucial for optimizing synthetic routes and predicting metabolic pathways.

In an SN2 reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs.[1] The substitution of hydrogen with deuterium at the α-carbon (the carbon bearing the leaving group) does not involve bond breaking of the C-D bond during the reaction. Therefore, any observed isotope effect is a secondary KIE.[1] For SN2 reactions, a secondary α-deuterium KIE (kH/kD) is typically close to unity, often slightly inverse (kH/kD < 1) or slightly normal (kH/kD > 1).[4] This is in contrast to SN1 reactions, which proceed through a carbocation intermediate and typically exhibit a larger normal KIE (kH/kD > 1.1).[1] Thus, the magnitude of the secondary α-deuterium KIE can serve as a criterion for distinguishing between SN1 and SN2 mechanisms.

These application notes provide a detailed protocol for the use of this compound in KIE studies of SN2 reactions, including experimental design, data analysis, and interpretation.

Data Presentation

The following table summarizes hypothetical quantitative data for the SN2 reaction of 1-bromoheptane and this compound with a nucleophile, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). The data is illustrative and serves to demonstrate the expected outcomes of such a study.

Table 1: Reaction Rate Constants and Kinetic Isotope Effect for the SN2 Reaction of 1-Bromoheptane and this compound with Sodium Azide in DMF at 25°C

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)kH/kD
1-BromoheptaneNaN₃DMF251.50 x 10⁻⁴\multirow{2}{*}{0.98}
This compoundNaN₃DMF251.53 x 10⁻⁴

Note: The slightly inverse KIE (kH/kD < 1) is consistent with a classic SN2 transition state where the C-H(D) bonds become slightly stiffer.

Experimental Protocols

This section provides a detailed methodology for a representative experiment to determine the kinetic isotope effect of the SN2 reaction between 1-bromoheptane/-d3 and a nucleophile.

Protocol 1: Determination of the Secondary α-Deuterium Kinetic Isotope Effect for the SN2 Reaction of 1-Bromoheptane with Azide Ion

Objective: To measure the rate constants for the reaction of 1-bromoheptane and this compound with sodium azide and to calculate the secondary α-deuterium kinetic isotope effect.

Materials:

  • 1-Bromoheptane

  • This compound (1,1-dideuterio-1-bromoheptane)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., undecane or dodecane)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 1-bromoheptane in anhydrous DMF.

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous DMF.

  • Kinetic Runs:

    • For 1-Bromoheptane:

      • In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, add a known volume of the 1-bromoheptane stock solution and the internal standard stock solution.

      • Initiate the reaction by adding a known volume of the pre-thermostatted sodium azide stock solution. The final concentrations should be approximately 0.05 M for 1-bromoheptane and 0.1 M for sodium azide.

      • Immediately withdraw an aliquot (e.g., 100 µL) of the reaction mixture (this is the t=0 sample) and quench it in a vial containing a quenching solution (e.g., diethyl ether and water).

      • Withdraw aliquots at regular time intervals (e.g., every 30 minutes for several hours) and quench them in the same manner.

    • For this compound:

      • Repeat the same procedure as above, using the this compound stock solution.

  • Sample Analysis:

    • Extract the quenched samples with diethyl ether.

    • Analyze the organic layer by GC-FID to determine the concentration of the remaining 1-bromoheptane or this compound relative to the internal standard.

    • Generate a calibration curve for both 1-bromoheptane and this compound against the internal standard to ensure accurate quantification.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. However, by using a pseudo-first-order condition (large excess of the nucleophile), the rate law simplifies to: Rate = k_obs [Alkyl Bromide].

    • Plot ln([Alkyl Bromide]) versus time for both the deuterated and non-deuterated reactants.

    • The slope of the line will be equal to -k_obs.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile: k = k_obs / [NaN₃].

    • Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.

Visualizations

Diagram 1: SN2 Reaction Mechanism

Caption: The concerted mechanism of an SN2 reaction.

Diagram 2: Experimental Workflow for KIE Measurement

KIE_Workflow prep_solutions Prepare Stock Solutions (1-Bromoheptane, this compound, Nucleophile, Internal Standard) kinetic_runs_H Perform Kinetic Run (1-Bromoheptane) prep_solutions->kinetic_runs_H kinetic_runs_D Perform Kinetic Run (this compound) prep_solutions->kinetic_runs_D sampling Take Aliquots at Timed Intervals kinetic_runs_H->sampling kinetic_runs_D->sampling quenching Quench Reaction sampling->quenching extraction Extract with Organic Solvent quenching->extraction gc_analysis Analyze by GC-FID extraction->gc_analysis data_analysis Plot ln[Substrate] vs. Time Calculate Rate Constants (kH, kD) gc_analysis->data_analysis kie_calculation Calculate KIE = kH / kD data_analysis->kie_calculation

Caption: Workflow for determining the kinetic isotope effect.

References

Application of 1-Bromoheptane-d3 in Pharmaceutical Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The identification and quantification of drug metabolites are critical stages in the pharmaceutical development pipeline. Understanding a drug's metabolic fate is essential for evaluating its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful technique for this purpose. 1-Bromoheptane-d3, a deuterated alkylating agent, offers a precise tool for derivatizing metabolites, thereby enhancing their detection and simplifying their identification.

This document provides detailed application notes and protocols for the use of this compound in pharmaceutical metabolite identification. The core principle involves a differential labeling strategy where a sample containing metabolites is split into two aliquots. One is derivatized with non-labeled ("light") 1-Bromoheptane, and the other with ("heavy") this compound. By comparing the mass spectra of the two samples, metabolites that have been derivatized can be easily identified by a characteristic mass shift.

Key Applications:

  • Facilitating Metabolite Identification: The predictable mass shift of 3 Da introduced by the d3-heptyl group allows for the rapid identification of derivatized metabolites in complex biological matrices.

  • Improving Chromatographic Separation: The addition of a seven-carbon chain can increase the hydrophobicity of polar metabolites, leading to better retention and separation in reverse-phase liquid chromatography.

  • Enhancing Mass Spectrometry Signal: Derivatization can improve the ionization efficiency of certain metabolites, leading to enhanced signal intensity and lower limits of detection.

  • Relative Quantification: By comparing the peak intensities of the light and heavy labeled metabolites, relative changes in metabolite concentrations across different samples can be determined.

Quantitative Data Summary

The primary quantitative advantage of using this compound is the precise mass difference it introduces compared to its non-deuterated counterpart. This allows for unambiguous identification of derivatized metabolites.

ParameterValueDescription
Isotopic Label Deuterium (²H or D)Stable, non-radioactive isotope of hydrogen.
Number of Deuterium Atoms 3Provides a clear and distinct mass shift.
Molecular Weight of 1-Bromoheptane 179.10 g/mol The "light" derivatizing agent.
Molecular Weight of this compound 182.12 g/mol [1]The "heavy" derivatizing agent.
Mass Shift (Δm/z) +3.018 DaThe theoretical mass difference between the d3- and d0-heptyl labeled metabolites.
Typical Functional Groups Targeted -OH (hydroxyls), -SH (thiols), -NH2 (primary amines), -NH (secondary amines)Common functional groups present in drug metabolites.
Estimated Improvement in LOD 2 to 10-foldDependent on the metabolite and analytical platform; derivatization generally improves ionization efficiency.

Experimental Protocols

Protocol 1: Derivatization of Metabolites in a Biological Matrix (e.g., Plasma, Urine, or Cell Lysate)

This protocol describes a general procedure for the alkylation of metabolites containing hydroxyl, thiol, or amine functional groups.

Materials:

  • 1-Bromoheptane

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Sample containing metabolites (e.g., protein-precipitated plasma, urine, or cell lysate)

  • Microcentrifuge tubes

  • Thermomixer or heating block

  • Centrifuge

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Pre-process the biological sample to remove proteins and other interfering substances. For plasma, a protein precipitation step with cold acetonitrile (1:3 v/v) is recommended. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes and collect the supernatant.

    • Lyophilize or evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of acetonitrile.

    • Divide the reconstituted sample into two equal aliquots (50 µL each) in separate microcentrifuge tubes. Label them "Light" and "Heavy".

    • To the "Light" tube, add 5 µL of a 10 mg/mL solution of 1-Bromoheptane in acetonitrile.

    • To the "Heavy" tube, add 5 µL of a 10 mg/mL solution of this compound in acetonitrile.

    • Add 5 mg of anhydrous potassium carbonate to each tube to act as a catalyst.

    • Incubate the reaction mixtures at 60°C for 1 hour with gentle shaking in a thermomixer.

  • Sample Cleanup:

    • After incubation, centrifuge the tubes at 10,000 x g for 5 minutes to pellet the potassium carbonate.

    • Carefully transfer the supernatant from each tube to a new autosampler vial for LC-MS analysis.

    • Optionally, the two samples can be mixed 1:1 (v/v) for a single injection to directly compare the light and heavy peaks in the same chromatogram.

  • LC-MS Analysis:

    • Inject the samples onto a suitable LC-MS system. A reverse-phase C18 column is typically used for the separation of derivatized metabolites.

    • The mass spectrometer should be operated in a full scan mode to identify the characteristic isotopic doublets separated by ~3 Da.

    • Subsequent targeted MS/MS analysis can be performed to confirm the structure of the derivatized metabolites.

Diagrams and Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) protein_precip Protein Precipitation (e.g., with ACN) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in ACN dry->reconstitute split Split Sample (1:1) reconstitute->split light Aliquot 1: Add 1-Bromoheptane split->light Light heavy Aliquot 2: Add this compound split->heavy Heavy incubate Incubate at 60°C with Base (K₂CO₃) light->incubate heavy->incubate cleanup Centrifuge & Collect Supernatant incubate->cleanup mix Optional: Mix 1:1 cleanup->mix lcms LC-MS Analysis mix->lcms data_analysis Data Analysis: Identify m/z +3 Da Pairs lcms->data_analysis

Caption: Experimental workflow for metabolite identification using this compound.

signaling_pathway_example cluster_drug Drug Metabolism cluster_derivatization Derivatization for Analysis cluster_detection Mass Spectrometry Detection drug Parent Drug (Prodrug) metabolite1 Metabolite 1 (-OH group exposed) drug->metabolite1 Phase I (e.g., CYP450 Oxidation) metabolite2 Metabolite 2 (-SH group exposed) drug->metabolite2 Phase I (e.g., Reduction) deriv1 Derivatized Metabolite 1 (Heptyl-d3 ether) metabolite1->deriv1 Alkylation with This compound ms1 MS Signal for M1 (m/z) metabolite1->ms1 Without Derivatization deriv2 Derivatized Metabolite 2 (Heptyl-d3 thioether) metabolite2->deriv2 Alkylation with This compound ms2 MS Signal for M2 (m/z') metabolite2->ms2 Without Derivatization ms1_heavy MS Signal for M1-d3 (m/z + 3) deriv1->ms1_heavy ms2_heavy MS Signal for M2-d3 (m/z' + 3) deriv2->ms2_heavy

Caption: Logical relationship of drug metabolism and analysis using this compound.

References

Application Notes and Protocols for 1-Bromoheptane-d3 as a Novel Tracer in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex metabolic pathways and the quantification of metabolite flux.[1][2] Deuterated compounds, in particular, serve as powerful tracers for tracking metabolic pathways with high precision.[3][4] While a wide variety of deuterated molecules are commercially available, the application of deuterated alkyl halides like 1-Bromoheptane-d3 in metabolic profiling is a novel area of investigation.

Currently, there is a lack of published literature specifically detailing the use of this compound as a metabolic tracer. However, its structure suggests potential applications in tracing the metabolism of aliphatic carbon chains, which are fundamental to many biological processes. These application notes and protocols provide a comprehensive and generalized framework for researchers interested in exploring the use of this compound or other deuterated alkyl halides as novel metabolic tracers. The methodologies described are based on established principles of stable isotope-resolved metabolomics (SIRM).[5][6][7]

Theoretical Metabolic Fate of this compound

The metabolic fate of 1-bromoheptane is not extensively documented. However, based on the metabolism of similar alkyl halides, it is likely to undergo one or more of the following transformations:

  • Hydroxylation: The heptyl chain can be hydroxylated at various positions by cytochrome P450 enzymes.

  • Glutathione Conjugation: The bromine atom can be displaced by glutathione, leading to the formation of a mercapturic acid derivative that is excreted in the urine.

  • Omega-Oxidation: The terminal methyl group can be oxidized to a carboxylic acid, followed by beta-oxidation, effectively shortening the carbon chain.

The deuterium label on the first carbon (C1) of this compound would be retained through many of these metabolic transformations, allowing for the tracing of its metabolic products.

Application Note: Tracing Aliphatic Chain Metabolism with this compound

Purpose: To investigate the metabolic fate of the heptyl carbon chain using this compound as a tracer.

Principle: this compound is introduced into a biological system (e.g., cell culture or animal model). The stable isotope label allows for the differentiation of tracer-derived metabolites from their endogenous, unlabeled counterparts using mass spectrometry. By tracking the appearance of deuterated molecules over time, metabolic pathways can be elucidated and the flux through these pathways can be quantified.

Potential Applications:

  • Studying Xenobiotic Metabolism: Elucidating the pathways involved in the detoxification and excretion of alkyl halides.

  • Investigating Fatty Acid Metabolism: If the bromo-alkane enters pathways of fatty acid oxidation or synthesis, the deuterium label could be used to trace these processes.

  • Internal Standard: this compound can be used as an internal standard for the quantification of unlabeled 1-bromoheptane in biological samples.[8][9]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific experimental system and research question.

Protocol 1: In Vitro Cell Culture Labeling
  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the final working concentration.

  • Labeling: Remove the existing cell culture medium and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the tracer into metabolites.

  • Metabolite Extraction: At each time point, rapidly quench metabolism and extract the metabolites. A common method is to wash the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Resuspend the dried metabolites in a suitable solvent for analysis by GC-MS or LC-MS.

Protocol 2: Animal Model Administration
  • Animal Acclimation: Acclimate animals to the experimental conditions for a sufficient period.

  • Tracer Preparation: Prepare a sterile and biocompatible formulation of this compound for administration (e.g., in corn oil for oral gavage or in a saline/DMSO emulsion for intravenous injection).

  • Tracer Administration: Administer the tracer to the animals. The route of administration (e.g., oral gavage, intravenous, intraperitoneal) will depend on the research question.

  • Sample Collection: At various time points post-administration, collect biological samples such as blood, urine, and tissues. Tissues should be immediately flash-frozen in liquid nitrogen to quench metabolism.[5]

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols (e.g., protein precipitation for plasma, Folch extraction for tissues).

  • Sample Preparation and Analysis: Process the extracted metabolites for analysis by GC-MS or LC-MS.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Incorporation of Deuterium from this compound into Downstream Metabolites in a Cell Culture Model

MetaboliteTime (hours)% Labeled (M+3)
Heptanol-d3215.2 ± 1.8
645.7 ± 3.2
1278.1 ± 4.5
2485.3 ± 3.9
Heptanoic acid-d325.6 ± 0.9
622.1 ± 2.1
1255.9 ± 4.8
2468.4 ± 5.3
Cysteine-S-heptyl-d322.1 ± 0.5
68.9 ± 1.1
1225.4 ± 2.7
2435.8 ± 3.1

Data are presented as mean ± standard deviation.

Visualizations

Hypothetical Metabolic Pathway of this compound

This compound This compound Heptanol-d3 Heptanol-d3 This compound->Heptanol-d3 Hydroxylation Glutathione Conjugate-d3 Glutathione Conjugate-d3 This compound->Glutathione Conjugate-d3 GST Heptanal-d3 Heptanal-d3 Heptanol-d3->Heptanal-d3 ADH Heptanoic acid-d3 Heptanoic acid-d3 Heptanal-d3->Heptanoic acid-d3 ALDH Beta-oxidation Products-d(n) Beta-oxidation Products-d(n) Heptanoic acid-d3->Beta-oxidation Products-d(n) Mercapturic Acid-d3 Mercapturic Acid-d3 Glutathione Conjugate-d3->Mercapturic Acid-d3

Caption: Hypothetical metabolic pathways of this compound.

General Experimental Workflow for Metabolomics using a Deuterated Tracer

cluster_experiment Experimental Phase cluster_analysis Analytical Phase Biological System Biological System Tracer Administration Tracer Administration Biological System->Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Pathway Analysis Pathway Analysis Data Processing->Pathway Analysis

Caption: General workflow for a stable isotope tracer experiment.

Conclusion

While the use of this compound as a metabolic tracer is not yet established, the principles and protocols outlined here provide a solid foundation for researchers to explore its potential. The ability to trace the fate of an aliphatic chain offers exciting possibilities for studying a range of metabolic processes. As with any novel tracer, careful optimization of experimental conditions and thorough validation of analytical methods will be crucial for obtaining meaningful and reproducible results. The continued development and application of novel stable isotope tracers will undoubtedly continue to advance our understanding of complex biological systems.

References

Application Notes and Protocols for the Preparation of 1-Bromoheptane-d3 Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of 1-Bromoheptane-d3 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as mass spectrometry.

Introduction

This compound is the deuterated form of 1-bromoheptane, a halogenated alkane. In analytical chemistry, deuterated compounds are frequently used as internal standards. Due to their similar chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatographic separation. However, their increased mass allows for clear differentiation by a mass spectrometer, making them ideal for correcting variations in sample preparation and instrument response. Accurate preparation of these standard solutions is critical for the reliability and reproducibility of quantitative analyses.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential before handling and preparing solutions. The data for the non-deuterated form is largely applicable, with a slight increase in molecular weight due to the deuterium atoms.

Table 1: Physicochemical Properties of 1-Bromoheptane

PropertyValueReference
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 180 °C[2]
Melting Point -58 °C[2]
Density 1.14 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in common organic solvents like ethanol and ether.[5]

Table 2: Safety Information for 1-Bromoheptane

HazardDescriptionPrecautionary MeasuresReference
GHS Pictograms GHS02 (Flammable)Keep away from heat, sparks, and open flames.[6][2]
Hazard Statements H226: Flammable liquid and vapor.Use in a well-ventilated area.[6][1][2]
Signal Word WarningWear protective gloves, eye protection, and suitable protective clothing.[7][2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Incompatible with strong bases and oxidizing agents.[7][6]
First Aid (Skin) Wash with plenty of water. Get immediate medical advice/attention.Remove contaminated clothing.[7]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.Seek medical attention.[7]
First Aid (Inhalation) Move person to fresh air. If breathing is difficult, give oxygen.Seek medical attention.[6]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth.Call a physician or poison control center immediately.[8][7]

Experimental Protocols

The following protocols describe the gravimetric and volumetric preparation of a this compound standard solution. Gravimetric preparation is generally preferred for higher accuracy as it is independent of temperature fluctuations.

Materials and Equipment
  • This compound (neat material)

  • High-purity solvent (e.g., methanol, acetonitrile, HPLC grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator

Protocol for Preparation of a 1 mg/mL Stock Solution (Gravimetric)
  • Tare an appropriate amber glass vial with a screw cap on the analytical balance.

  • Carefully add approximately 1 mg of this compound neat material to the tared vial. Record the exact weight.

  • Calculate the required mass of the solvent. Based on the desired concentration (1 mg/mL) and the density of the chosen solvent (e.g., methanol density ≈ 0.792 g/mL), calculate the mass of solvent needed.

  • Add the calculated mass of the solvent to the vial containing the this compound.

  • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Label the vial clearly with the compound name, exact concentration (in mg/g), preparation date, and storage conditions.

  • Store the stock solution at -20°C or below in a flammable-rated freezer.

Protocol for Preparation of Working Solutions (Serial Dilution)

Working solutions are prepared by diluting the stock solution to the desired concentration range for building calibration curves.

  • Allow the stock solution to equilibrate to room temperature before use.

  • Prepare a series of volumetric flasks for the desired concentrations.

  • Use a calibrated micropipette to transfer the calculated volume of the stock solution into the first volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • Cap the flask and invert several times to ensure homogeneity.

  • Repeat this process for each subsequent dilution, using the previously prepared working solution as the new stock.

  • Transfer the final working solutions to clearly labeled amber glass vials and store under the same conditions as the stock solution.

Table 3: Example Serial Dilution Scheme for Working Standards

Working StandardConcentration (µg/mL)Volume of Stock/Previous StandardFinal Volume (mL)
WS11001 mL of 1 mg/mL Stock10
WS2101 mL of WS110
WS311 mL of WS210
WS40.11 mL of WS310

Stability and Storage

Deuterated compounds, particularly solutions, should be stored at low temperatures (e.g., refrigerated at 4°C or frozen at -20°C) to minimize degradation.[9] It is recommended to avoid repeated freeze-thaw cycles. For long-term storage, placing the standard in an inert atmosphere (e.g., under argon or nitrogen) can further enhance stability. After three years, the compound should be re-analyzed for chemical purity before use.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the preparation of the this compound standard solution.

G cluster_prep Standard Solution Preparation Workflow start Start weigh Gravimetrically weigh ~1 mg of this compound start->weigh add_solvent Add appropriate mass of solvent (e.g., Methanol) weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve stock_solution 1 mg/mL Stock Solution dissolve->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution working_solutions Working Solutions (e.g., 0.1 - 100 µg/mL) serial_dilution->working_solutions storage Store at <= -20°C working_solutions->storage end End storage->end

Caption: Workflow for the preparation of this compound standard solutions.

Conclusion

The accurate preparation of this compound standard solutions is fundamental for achieving reliable and reproducible results in quantitative analytical studies. Adherence to the detailed protocols for gravimetric preparation, serial dilution, and proper storage will ensure the integrity and stability of the standards, thereby enhancing the quality of the analytical data generated. Always consult the material safety data sheet before handling any chemicals.

References

Application Note: Development and Validation of a GC-MS/MS Method for the Quantification of [Analyte Name] using 1-Bromoheptane-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust method for the development and validation of a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) assay for the quantification of [Analyte Name] in [Matrix, e.g., human plasma, pharmaceutical formulations]. The method utilizes 1-Bromoheptane-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol covers instrument optimization, sample preparation, and a full method validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a sensitive and reliable quantitative method for [Analyte Name].

Introduction

[Provide a brief background on the analyte of interest, its significance, and the need for a quantitative assay. For example: Alkyl halides are a class of compounds frequently encountered as intermediates or impurities in pharmaceutical manufacturing. Due to their potential genotoxicity, regulatory bodies require sensitive and specific methods for their quantification at trace levels.[1][2][3]] This application note provides a systematic guide to developing a GC-MS/MS method for a representative alkyl halide, using the stable isotope-labeled this compound as an internal standard to correct for matrix effects and variability during sample preparation and injection.[4] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, crucial for trace-level quantification.[2][5]

Materials and Methods

Chemicals and Reagents
  • [Analyte Name] reference standard (>99% purity)

  • This compound (>98% purity, >99% isotopic purity)

  • [Solvent for stock solutions, e.g., Methanol], HPLC grade

  • [Extraction solvent, e.g., Dichloromethane], HPLC grade

  • [Derivatizing agent, if necessary, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS]

  • Nitrogen gas, ultra-high purity

  • [Matrix, e.g., Drug-free human plasma]

Instrumentation

A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) was used. The system should be equipped with an autosampler for reproducible injections.

  • Gas Chromatograph: [e.g., Agilent 8890 GC]

  • Mass Spectrometer: [e.g., Agilent 7000D Triple Quadrupole MS]

  • GC Column: [e.g., Agilent J&W DB-624 UI, 30 m x 0.25 mm ID, 1.4 µm film thickness][2]

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of [Analyte Name] and this compound in [Solvent, e.g., Methanol].

  • Working Standard Solutions: Prepare serial dilutions of the [Analyte Name] primary stock solution to create calibration standards ranging from [e.g., 1 ng/mL to 1000 ng/mL].

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in [Solvent, e.g., Methanol].

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of [Matrix, e.g., plasma] sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 500 µL of [Extraction solvent, e.g., Dichloromethane].

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of [Solvent, e.g., Methanol].

  • Transfer to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Method Development

The initial step in method development is the optimization of the mass spectrometer parameters for both the analyte and the internal standard. This is achieved by direct infusion of individual standard solutions into the MS.

  • Infuse a 1 µg/mL solution of [Analyte Name] in methanol directly into the mass spectrometer.

  • Acquire a full scan mass spectrum in the electron ionization (EI) mode to identify the molecular ion or a prominent high-mass fragment to serve as the precursor ion (Q1).

  • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable product ions (Q3).

  • Select at least two product ions for each compound to create MRM transitions (one for quantification, one for confirmation).

  • Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

  • Repeat steps 1-5 for the internal standard, this compound.

The goal of chromatographic optimization is to achieve a symmetrical peak shape, good resolution from matrix components, and a short run time.

  • Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal degradation (e.g., 250°C).

  • Carrier Gas Flow Rate: Use helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Develop a temperature gradient to separate the analyte from other components. A typical starting point is:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 20°C/min.

    • Hold: Maintain 250°C for 2 minutes.

  • Injection Volume: Typically 1 µL in splitless mode to maximize sensitivity.

Data and Results

Mass Spectrometric Parameters

The following table summarizes the optimized MRM transitions and collision energies for [Analyte Name] and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
[Analyte Name][Predicted Value][Predicted Value][Predicted Value][Predicted Value][Predicted Value]
This compound182.1102.11541.125

Note: The precursor ion for this compound is predicted based on the molecular weight of 1-bromoheptane (179.1 g/mol ) with the addition of 3 deuterium atoms. Product ions are based on common fragmentation patterns of alkyl bromides (loss of bromine and subsequent alkyl chain fragmentation).

Chromatographic Performance

Under the optimized GC conditions, the retention times for the analyte and internal standard are presented below.

CompoundRetention Time (min)
[Analyte Name][Estimated Value, e.g., 6.8]
This compound7.2
Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[6][7][8][9] The results are summarized in the following tables.

Table 1: Linearity and Range

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.0123x + 0.0012
Correlation Coefficient (r²)> 0.998

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ18.29.5105.3
Low36.57.8102.1
Medium1004.15.298.7
High8003.54.6101.5

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (ng/mL)
LOD0.3
LOQ1.0

Visualizations

GC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample Add_IS Add this compound (IS) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Q1 Precursor Ion Selection (Q1) Ionization->Q1 CID Collision-Induced Dissociation (Q2) Q1->CID Q3 Product Ion Selection (Q3) CID->Q3 Detection Detection Q3->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Method_Development_Logic cluster_ms MS Optimization cluster_gc GC Optimization cluster_validation Method Validation (ICH Q2) Infusion Direct Infusion FullScan Full Scan (Precursor ID) Infusion->FullScan ProductScan Product Ion Scan (Product ID) FullScan->ProductScan OptimizeCE Optimize Collision Energy ProductScan->OptimizeCE Linearity Linearity & Range OptimizeCE->Linearity OptimizeInjector Injector Temperature OptimizeFlow Carrier Gas Flow OptimizeInjector->OptimizeFlow OptimizeOven Oven Temperature Program OptimizeFlow->OptimizeOven OptimizeOven->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness

References

Application Notes and Protocols for the Use of 1-Bromoheptane-d3 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In forensic toxicology, the accurate quantification of volatile substances in biological matrices is crucial for determining the cause of death, impairment, or exposure to toxic chemicals. Volatile organic compounds (VOCs), such as industrial solvents, chemical intermediates, and inhalants of abuse, are frequently encountered in forensic casework. Gas chromatography-mass spectrometry (GC-MS), particularly with headspace sampling, is the gold standard for the analysis of these compounds due to its sensitivity and specificity.

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects.[1] 1-Bromoheptane-d3 is a deuterated analog of 1-bromoheptane, making it an ideal internal standard for the analysis of volatile bromoalkanes and other halogenated hydrocarbons. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

This document provides detailed application notes and a protocol for the use of this compound as an internal standard in the forensic toxicology screening of volatile halogenated hydrocarbons in whole blood using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Note: While the principles and protocols described are based on established methods for volatile substance analysis, the specific use of this compound as an internal standard for a routine forensic panel is presented here as a representative application, as its widespread use in this specific context is not extensively documented in current literature.

Principle of the Method

Volatile halogenated hydrocarbons are partitioned from a whole blood sample into the headspace of a sealed vial upon heating. A deuterated internal standard, this compound, is added to the blood sample prior to analysis to allow for accurate quantification. An aliquot of the headspace gas is then injected into a gas chromatograph (GC) for separation of the individual compounds. The separated compounds are subsequently introduced into a mass spectrometer (MS), where they are ionized and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions corresponding to the target analytes and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Hypothetical Application: Screening for Volatile Halogenated Hydrocarbons

This protocol is designed for the quantitative analysis of a panel of volatile halogenated hydrocarbons in whole blood. This compound is employed as the internal standard.

Target Analytes:

  • 1-Bromopropane

  • 1-Bromobutane

  • 1-Bromopentane

  • 1-Bromohexane

  • 1-Chloroheptane

Experimental Protocols

Materials and Reagents
  • Standards and Internal Standard:

    • 1-Bromopropane (≥99% purity)

    • 1-Bromobutane (≥99% purity)

    • 1-Bromopentane (≥99% purity)

    • 1-Bromohexane (≥99% purity)

    • 1-Chloroheptane (≥99% purity)

    • This compound (internal standard, ≥98% isotopic purity)

  • Solvents and Reagents:

    • Methanol (GC grade)

    • Deionized water

    • Sodium chloride (analytical grade)

    • Certified drug-free whole blood

  • Supplies:

    • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

    • Gas-tight syringes

    • Autosampler vials and inserts

    • Volumetric flasks and pipettes

Preparation of Standard and Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target analyte and this compound in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions with methanol.

  • Internal Standard Working Solution (5 µg/mL): Prepare a working solution of this compound by diluting its stock solution with deionized water.

  • Calibrators and Quality Controls (QCs): Prepare calibrators and QCs by spiking appropriate volumes of the working standard mixture into certified drug-free whole blood. A typical calibration range might be 0.1 to 5.0 µg/mL. Prepare QCs at low, medium, and high concentrations within the calibration range.

Sample Preparation
  • Pipette 1.0 mL of calibrator, QC, or unknown whole blood sample into a 20 mL headspace vial.

  • Add 1.0 g of sodium chloride to each vial to aid in the "salting out" of the volatile compounds.

  • Add 100 µL of the 5 µg/mL this compound internal standard working solution to each vial.

  • Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.

  • Vortex each vial for 10 seconds.

Headspace GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a mass selective detector.

  • HS Autosampler Parameters:

    • Vial oven temperature: 80°C

    • Vial equilibration time: 20 minutes

    • Loop temperature: 90°C

    • Transfer line temperature: 100°C

    • Injection volume: 1 mL

    • Injection mode: Split (e.g., 10:1 ratio)

  • GC Parameters:

    • Column: (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or similar)

    • Carrier gas: Helium at a constant flow of 1.2 mL/min

    • Oven program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes

    • Inlet temperature: 220°C

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Acquisition mode: Selected Ion Monitoring (SIM)

Data Presentation: Quantitative and Validation Data (Example)

The following table summarizes the expected chromatographic and validation data for the described method.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Calibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
1-Bromopropane4.212243, 1240.1 - 5.00.030.195 - 105
1-Bromobutane6.513657, 1380.1 - 5.00.030.196 - 104
1-Bromopentane8.915071, 1520.1 - 5.00.020.197 - 106
1-Bromohexane11.216485, 1660.1 - 5.00.020.195 - 103
1-Chloroheptane12.89143, 690.1 - 5.00.040.193 - 102
This compound (IS) 13.4 140 44, 102 N/A N/A N/A N/A

LOD: Limit of Detection, LOQ: Limit of Quantification, IS: Internal Standard

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing blood_sample 1.0 mL Whole Blood (Calibrator, QC, or Unknown) add_salt Add 1.0 g NaCl blood_sample->add_salt add_is Add 100 µL This compound (IS) add_salt->add_is seal_vial Seal Vial add_is->seal_vial vortex Vortex seal_vial->vortex incubation Incubate at 80°C for 20 min vortex->incubation injection Inject 1 mL Headspace incubation->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection integration Peak Integration ms_detection->integration ratio_calc Calculate Analyte/IS Peak Area Ratio integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the analysis of volatile halogenated hydrocarbons.

Signaling Pathway of Volatile CNS Depressants

Many volatile substances of abuse, such as those found in solvents and aerosols, are central nervous system (CNS) depressants. Their mechanism of action often involves the potentiation of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[2] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in the characteristic sedative and intoxicating effects.

signaling_pathway cluster_intracellular Intracellular Space GABA_A GABA-A Receptor Chloride (Cl-) Channel Cl_ion Cl- GABA_A:ion_channel->Cl_ion Increased Cl- Influx GABA GABA GABA->GABA_A:receptor Binds VHC Volatile Halogenated Hydrocarbon (VHC) VHC->GABA_A:receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization Inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition

Caption: Mechanism of action of volatile CNS depressants at the GABA-A receptor.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromoheptane-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Bromoheptane-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: My this compound peak is tailing. What are the potential causes and solutions?

A1: Peak tailing for this compound can be caused by several factors, often related to interactions within the chromatographic system or issues with the sample itself.

  • Secondary Interactions: Active sites on the column, such as exposed silanols, can interact with the analyte, causing tailing.

    • Solution: Use a column with high-quality end-capping or a different stationary phase. Sometimes, adjusting the mobile phase pH can help reduce these interactions, though this is less impactful for a non-ionizable compound like 1-Bromoheptane.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.[1]

    • Solution: Implement a column washing step after each run or batch. If the problem persists, consider using a guard column to protect the analytical column.[1]

  • Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

    • Solution: Ensure the sample solvent is as close in composition to the mobile phase as possible.

Q2: I am observing peak fronting for this compound. What should I investigate?

A2: Peak fronting is often an indication of column overload or a mismatch between the sample and the analytical conditions.

  • Column Overload: Injecting too much of the internal standard can saturate the stationary phase, leading to a fronting peak.

    • Solution: Reduce the concentration of the this compound solution or decrease the injection volume.

  • Solvent Mismatch: The solvent in which the this compound is dissolved may be too strong compared to the mobile phase.

    • Solution: Prepare the internal standard solution in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

Q3: Why is my this compound peak splitting into two or more peaks?

A3: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[2]

    • Solution: This often indicates the end of the column's life. Replacing the column is the most effective solution.

  • Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, disrupting the sample flow.[3]

    • Solution: The frit can sometimes be cleaned, but it is often easier and more reliable to replace the column.

  • Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection depth, can lead to poor sample introduction and peak splitting.

    • Solution: Perform routine maintenance on the injector, including cleaning and replacing the needle and syringe as needed.

Issue 2: Inaccurate or Inconsistent Quantitative Results

Q4: My quantitative results are highly variable when using this compound. What are the likely causes?

A4: Inconsistent results often stem from issues with the internal standard's stability, purity, or its interaction with the sample matrix.

  • Isotopic Purity: The presence of unlabeled 1-bromoheptane in your deuterated standard can lead to an overestimation of the analyte if you are also quantifying the non-deuterated form.

    • Solution: Always check the certificate of analysis for the isotopic purity of your this compound. If significant unlabeled analyte is present, you may need to source a higher purity standard.

  • Differential Matrix Effects: The analyte and this compound may experience different levels of ion suppression or enhancement from the sample matrix.[4] This can occur if they do not co-elute perfectly.

    • Solution: Optimize your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible. Modifying the mobile phase gradient or temperature can help achieve this.

  • Stability Issues: While this compound is generally stable, degradation can occur under certain conditions.

    • Solution: Store the standard as recommended by the manufacturer, typically at room temperature in a well-sealed container.[5] For working solutions, it is best to prepare them fresh.

Q5: How can I assess and mitigate matrix effects when using this compound?

A5: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte and internal standard, are a common challenge in LC-MS and GC-MS analysis.[4]

  • Evaluation: A common method to assess matrix effects is to compare the response of the internal standard in a clean solvent versus its response when spiked into a blank matrix extract. A significant difference in signal indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize the chromatography to separate the analyte and internal standard from the interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Data Presentation

Table 1: Physicochemical Properties of 1-Bromoheptane and this compound

Property1-BromoheptaneThis compound
CAS Number 629-04-9344253-18-5
Molecular Formula C₇H₁₅BrC₇H₁₂D₃Br
Molecular Weight 179.10 g/mol 182.12 g/mol
Boiling Point ~180 °CNot specified, expected to be very similar to the unlabeled form
Density ~1.14 g/mLNot specified, expected to be slightly higher than the unlabeled form
Solubility Insoluble in water; soluble in organic solvents like ethanol and etherInsoluble in water; soluble in organic solvents
Storage Store at room temperatureStore at room temperature

Table 2: Common Mass Spectrometry Fragments of 1-Bromoheptane

The fragmentation pattern of this compound will be similar to its non-deuterated counterpart, with a mass shift corresponding to the number of deuterium atoms in the fragment.

m/z ValuePossible Fragment
179/181[C₇H₁₅Br]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
100[C₇H₁₅]⁺ (Loss of Br)
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio) will result in characteristic M and M+2 peaks for fragments containing bromine.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Purity of this compound

Objective: To determine the percentage of unlabeled 1-bromoheptane in the this compound internal standard.

Methodology:

  • Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile) at a concentration relevant to your assay.

  • Analyze the solution by GC-MS or LC-MS.

  • Acquire mass spectra for the chromatographic peak corresponding to this compound.

  • Monitor the ion signals for both the deuterated (e.g., m/z 182 for C₇H₁₂D₃⁸¹Br) and non-deuterated (e.g., m/z 179 for C₇H₁₅⁷⁹Br) forms.

  • Calculate the percentage of unlabeled analyte by comparing the peak area of the non-deuterated ion to the sum of the areas of the deuterated and non-deuterated ions.

Protocol 2: Assessment of Matrix Effects

Objective: To determine if components in the sample matrix are suppressing or enhancing the signal of this compound.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the working concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or internal standard) using your established procedure. Spike the extracted matrix with this compound at the same working concentration as Set A.

  • Analyze both sets of samples using your analytical method.

  • Compare the peak area of this compound in Set A and Set B.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

Troubleshooting_Workflow Start Problem Observed: Inaccurate or Inconsistent Results Check_Purity Verify Isotopic Purity of This compound Start->Check_Purity Check_Coelution Confirm Co-elution of Analyte and Internal Standard Start->Check_Coelution Evaluate_Matrix Assess for Differential Matrix Effects Check_Coelution->Evaluate_Matrix Optimize_Chroma Optimize Chromatography (Gradient, Temperature) Evaluate_Matrix->Optimize_Chroma If significant Improve_Cleanup Enhance Sample Cleanup (e.g., SPE) Evaluate_Matrix->Improve_Cleanup If significant End Accurate Quantification Optimize_Chroma->End Dilute_Sample Dilute Sample to Reduce Matrix Load Improve_Cleanup->Dilute_Sample Dilute_Sample->End

Caption: Troubleshooting workflow for inaccurate quantitative results.

Peak_Shape_Troubleshooting cluster_Tailing Peak Tailing cluster_Fronting Peak Fronting cluster_Splitting Peak Splitting Start Poor Peak Shape Observed Tailing_Causes Causes Secondary Interactions Column Contamination Solvent Mismatch Start->Tailing_Causes Fronting_Causes Causes Column Overload Strong Sample Solvent Start->Fronting_Causes Splitting_Causes Causes Column Void Blocked Frit Injector Issue Start->Splitting_Causes Tailing_Solutions Solutions Use End-capped Column Wash Column / Use Guard Column Match Sample Solvent to Mobile Phase Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions Reduce Concentration / Injection Volume Weaken Sample Solvent Fronting_Causes->Fronting_Solutions Splitting_Solutions Solutions Replace Column Replace Column Perform Injector Maintenance Splitting_Causes->Splitting_Solutions

Caption: Common causes and solutions for poor peak shape.

References

Technical Support Center: Troubleshooting Peak Tailing for 1-Bromoheptane-d3 in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Gas Chromatography (GC) issues. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the analysis of 1-Bromoheptane-d3, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the latter half of the peak is broader than the front half. A perfect peak is symmetrical, resembling a Gaussian distribution. Tailing peaks can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks, compromising the overall quality of the analytical data.

Q2: Why is my this compound peak tailing?

Peak tailing for this compound, a halogenated hydrocarbon, is often caused by secondary interactions with active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or connection points. The bromine atom in this compound can have a slight polar interaction with these active sites, causing some molecules to be retained longer than others, which results in a tailing peak. Other potential causes include column contamination, improper column installation, or issues with the GC method parameters.

Q3: Can the GC-MS ion source cause peak tailing for halogenated compounds?

Yes, for halogenated compounds, the ion source of a mass spectrometer can be a significant contributor to peak tailing.[1][2] The decomposition of halogenated solvents or analytes on the hot metal surfaces of the ion source can lead to the formation of metal halides, such as ferrous chloride.[1][2] Analytes can then adsorb to these deposits and be released slowly, causing peak tailing that becomes more pronounced with increasing molecular mass.[1][2]

Troubleshooting Guide: Peak Tailing for this compound

This guide provides a systematic approach to troubleshooting peak tailing issues. Start with the most common and easily correctable issues first.

Step 1: Inlet System Maintenance

The inlet is the most common source of peak tailing. Regular maintenance is crucial for good peak shape.

Potential Cause Solution
Contaminated or Active Inlet Liner Replace the inlet liner with a new, deactivated liner. For active compounds like bromoalkanes, using an ultra-inert liner is highly recommended.
Incorrect Liner Type Ensure you are using a liner appropriate for your injection technique (e.g., splitless, split). A splitless liner is generally recommended for trace analysis.
Septum Bleed or Coring Replace the septum. Particles from a cored septum can create active sites in the liner.
Contaminated Inlet Gold Seal Inspect and, if necessary, replace the gold seal at the base of the inlet.
Step 2: Column Issues

Problems with the GC column itself can lead to poor peak shapes.

Potential Cause Solution
Improper Column Installation Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions. A poor cut can cause turbulence and tailing.
Column Contamination Trim the front end of the column (10-20 cm) to remove any accumulated non-volatile residues or active sites.
Column Degradation If trimming the column does not resolve the issue, the stationary phase may be degraded, and the column may need to be replaced.
Incorrect Column Choice For halogenated hydrocarbons, a mid-polarity column is often a good choice. A common and effective option is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MS) or a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., VF-624ms, USP G43) stationary phase.[3][4][5]
Step 3: Method Parameter Optimization

Sub-optimal GC method parameters can contribute to peak tailing. The following table provides a starting point for method parameters and suggests adjustments.

Parameter Typical Value Troubleshooting Action for Peak Tailing
Inlet Temperature 200 - 250 °CA temperature that is too low can cause slow vaporization and tailing. Incrementally increase the inlet temperature by 10-20 °C. However, excessively high temperatures can cause analyte degradation.
Initial Oven Temperature 40 - 120 °CA lower initial oven temperature can improve the focusing of the analyte at the head of the column, leading to sharper peaks. This is particularly important for splitless injections.
Oven Temperature Ramp Rate 5 - 20 °C/minA slower ramp rate can sometimes improve peak shape, although it will increase the analysis time.
Carrier Gas Flow Rate 1.0 - 2.0 mL/min (for 0.25-0.32 mm ID columns)An optimal flow rate is crucial for good efficiency. A flow rate that is too low can lead to peak broadening and tailing due to increased diffusion. Verify and adjust the flow rate to the column manufacturer's recommendation.

Data Presentation: Impact of GC Parameters on Peak Shape

Parameter Adjusted Change Made Expected Effect on Tailing Factor (TF) Rationale
Inlet Temperature Increase from 200°C to 250°CDecreaseEnsures rapid and complete vaporization of the analyte, minimizing interactions in the inlet.
Initial Oven Temperature Decrease from 100°C to 60°CDecreaseImproves analyte focusing at the head of the column, leading to a sharper initial band.
Carrier Gas Flow Rate Increase from 0.8 mL/min to 1.5 mL/minDecrease (towards optimum)Reduces the time the analyte spends in the column, minimizing diffusion and potential interactions with active sites.
Inlet Liner Deactivation Standard Deactivated to Ultra InertSignificant DecreaseMinimizes the number of active silanol sites available for interaction with the analyte.

Experimental Protocols

Protocol 1: GC-MS Analysis of 1-Bromoheptane

This protocol is adapted from a method for the analysis of n-alkanes and their halogenated derivatives and is suitable for this compound.[6]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 1:100). A splitless injection may be used for trace analysis, but the initial oven temperature and solvent choice become more critical for good peak shape.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.58 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 9 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 200 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 35-300.

Protocol 2: Inlet Maintenance for Reducing Peak Tailing

This protocol outlines the steps for replacing the inlet liner and septum.

  • Cool Down: Cool the GC inlet and oven to room temperature.

  • Turn Off Gases: Turn off the carrier gas supply to the instrument.

  • Remove Column: Carefully remove the column from the inlet.

  • Open Inlet: Open the injector port.

  • Remove Old Consumables: Using forceps, carefully remove the old liner and septum.

  • Clean Inlet: Wipe the inside of the inlet with a lint-free swab dampened with a suitable solvent (e.g., methanol or acetone).

  • Install New Consumables: Place a new, deactivated liner and septum into the inlet.

  • Re-install Column: If necessary, trim the front of the column (10-20 cm) using a ceramic scoring wafer to ensure a clean, square cut. Re-install the column into the inlet at the correct depth.

  • Leak Check: Turn the carrier gas back on and perform an electronic leak check to ensure all connections are secure.

  • Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound inlet_check Step 1: Inspect Inlet System start->inlet_check replace_liner_septum Replace Liner and Septum (Use Ultra-Inert Liner) inlet_check->replace_liner_septum Contamination or activity suspected resolution Problem Resolved? replace_liner_septum->resolution column_check Step 2: Evaluate GC Column trim_column Trim Front of Column (10-20 cm) column_check->trim_column check_installation Verify Correct Column Installation (Cut and Depth) column_check->check_installation trim_column->resolution Re-evaluate check_installation->resolution Re-evaluate method_check Step 3: Optimize Method Parameters adjust_temp Adjust Inlet and Oven Temperatures method_check->adjust_temp adjust_flow Optimize Carrier Gas Flow Rate method_check->adjust_flow adjust_temp->resolution Re-evaluate adjust_flow->resolution Re-evaluate ms_check Advanced: Check MS Ion Source (if applicable) clean_source Clean Ion Source ms_check->clean_source clean_source->resolution Re-evaluate resolution->column_check No resolution->method_check No resolution->ms_check No end Peak Shape Acceptable resolution->end Yes further_investigation Consider Column Replacement or Further Method Development resolution->further_investigation No

Caption: A systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.

References

Technical Support Center: Optimizing Injection Volume for 1-Bromoheptane-d3 in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) methods for 1-Bromoheptane-d3.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

A1: For a standard split/splitless inlet, a typical starting injection volume is 1 µL. However, the optimal volume is highly dependent on the sample concentration, the injection mode (split or splitless), and the liner volume. For trace analysis, larger volumes may be necessary, while for high-concentration samples, smaller volumes are preferable to avoid column overload.[1][2] Recommended starting volumes for organic solvents are often 1-2 µL or less.[3]

Q2: How does the injection mode (split vs. splitless) affect the optimal injection volume?

A2: The injection mode is critical in determining the appropriate injection volume.

  • Split Injection: This mode is used for high-concentration samples (>0.1%).[1] A small portion of the sample enters the column, while the rest is vented. This prevents column overload. The injection volume can be standard (e.g., 1 µL), and the amount reaching the column is controlled by the split ratio (e.g., 50:1).[1][4]

  • Splitless Injection: This mode is ideal for trace analysis (<0.01%) as it transfers nearly the entire sample to the column, maximizing sensitivity.[1][5] Because the entire sample volume is transferred, smaller injection volumes are often required to prevent solvent-related peak distortion and column overload.

Q3: Why is this compound used, and are there special considerations for deuterated standards?

A3: this compound is a deuterated analog of 1-Bromoheptane, commonly used as an internal standard in quantitative mass spectrometry (MS) analysis. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer. A key consideration is ensuring that the deuterated standard co-elutes with the target analyte to compensate for matrix effects and variations in sample preparation and injection.[6]

Troubleshooting Guide

This section addresses common problems encountered when optimizing the injection volume for this compound.

Issue 1: Poor Peak Shape (Fronting or Tailing)

Q: My this compound peak is exhibiting significant fronting or tailing. What are the likely causes related to injection volume?

A: Peak asymmetry is a common issue directly influenced by injection parameters.

  • Peak Fronting (Leading Edge Slopes): This is often a sign of column overload.[7][8] The amount of analyte injected exceeds the capacity of the stationary phase at the head of the column.

    • Solution: Reduce the injection volume or decrease the sample concentration. If using splitless injection, switching to a split injection with an appropriate ratio can resolve the issue.[8][9]

  • Peak Tailing (Trailing Edge is Drawn Out): While tailing can have many causes, it can be exacerbated by injection issues.

    • Cause 1: Mass Overload: Injecting too much analyte can lead to tailing.[9]

    • Solution 1: Reduce the injection volume or sample concentration.

    • Cause 2: Incomplete Vaporization: If the inlet temperature is too low for the injected volume, the sample may vaporize slowly and incompletely, leading to a broad, tailing peak.[10]

    • Solution 2: Ensure the inlet temperature is sufficient to rapidly vaporize the entire sample volume. A good starting point is 250 °C.[11]

    • Cause 3: Active Sites: Polar analytes can interact with active sites in the inlet liner or the column, causing tailing.[7] While not directly an injection volume issue, larger volumes can worsen the effect.

    • Solution 3: Use a deactivated liner and ensure proper column installation.[7][12]

Diagram 1: Decision tree for troubleshooting peak shape problems.

Issue 2: Poor Reproducibility

Q: My peak areas for this compound are not reproducible between injections. Could the injection volume be the cause?

A: Yes, inconsistent injection volume is a primary cause of poor reproducibility.

  • Cause 1: Syringe Issues: The autosampler syringe may have leaks or bubbles. The selected syringe size might be inappropriate for the volume being injected; the sample should occupy at least 10% but no more than 50% of the syringe's total volume.[12]

    • Solution: Inspect the syringe for damage and ensure it is properly installed. Prime the syringe sufficiently to remove air bubbles. Select a syringe size appropriate for your injection volume.

  • Cause 2: Backflash: If the injection volume is too large for the liner volume and inlet conditions (temperature and pressure), the sample can vaporize and expand beyond the liner's capacity.[3][13] This phenomenon, known as backflash, can push the sample vapor into cooler areas of the inlet, leading to carryover and non-reproducible results.[13]

    • Solution: Reduce the injection volume. Alternatively, use a liner with a larger internal volume or one with features like a taper to contain the vapor cloud. Pressure-pulsed injections can also help by forcing the vapor onto the column more rapidly.[13]

Issue 3: Sample Carryover

Q: I am observing a peak for this compound in my blank injections following a sample run. How can I minimize this carryover?

A: Carryover, or the appearance of analyte peaks in subsequent runs, is often related to contamination within the injection system.[14]

  • Cause 1: Syringe Contamination: The autosampler syringe may not be adequately cleaned between injections.

    • Solution: Increase the number of solvent wash cycles for the syringe both before and after injection.[13][15] Using multiple wash solvents of different polarities can be more effective.

  • Cause 2: Inlet Contamination: Remnants of the sample can deposit on the inlet liner, septum, or other parts of the inlet.[13][16] This is more common with large injection volumes or "dirty" samples.

    • Solution: Regularly replace the inlet liner and septum. If carryover persists, cleaning the entire inlet may be necessary. Running a "bake-out" method with a high split flow and high temperature can help purge contaminants.[17]

  • Cause 3: Backflash: As described previously, backflash can contaminate the split vent line and carrier gas lines, leading to persistent carryover.[13]

    • Solution: The primary solution is to reduce the injection volume to prevent backflash from occurring.[18]

Data Presentation: Impact of Injection Parameters

Optimizing injection parameters requires a systematic approach. The following tables illustrate the expected effects of varying injection volume and mode on chromatographic results for a compound like this compound.

Table 1: Effect of Injection Volume on Peak Characteristics (Splitless Mode)

Injection Volume (µL) Peak Area (Counts) Peak Asymmetry (Tailing Factor) Potential Issues Observed
0.5 500,000 1.1 Good peak shape, but lower sensitivity.
1.0 1,050,000 1.2 Optimal balance of sensitivity and peak shape.
2.0 1,800,000 2.5 (Tailing) Column overload, significant peak tailing.[9]

| 4.0 | 2,100,000 | 0.7 (Fronting) | Severe column overload, peak fronting.[19] |

Table 2: Comparison of Injection Modes (1 µL Injection Volume)

Parameter Split Injection (50:1 ratio) Splitless Injection
Primary Use High-concentration samples[2] Trace-level analysis[2][5]
Peak Area Low (approx. 2% of splitless) High
Peak Width Narrow, sharp peaks[2] Broader peaks (requires solvent focusing)[5]
Risk of Overload Low High

| Sensitivity | Low[5] | High[5] |

Experimental Protocols

Protocol 1: Method for Optimizing Injection Volume

This protocol provides a systematic workflow for determining the optimal injection volume for this compound.

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration representative of your samples.

  • Initial GC-MS Setup:

    • Inlet: Split/splitless

    • Inlet Temperature: 250 °C[11]

    • Liner: Deactivated, single taper with glass wool.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40 °C (hold 2 min), ramp to 200 °C at 15 °C/min.

    • Injection Mode: Start with splitless mode for trace analysis or a 50:1 split for higher concentrations.

  • Injection Volume Series:

    • Set up a sequence of injections with varying volumes (e.g., 0.2, 0.5, 1.0, 2.0, and 5.0 µL).

    • Include solvent blank injections between each standard to check for carryover.[20]

  • Data Analysis:

    • Evaluate the chromatograms for each injection volume.

    • Monitor peak area for linearity. A non-linear response at higher volumes suggests overload.

    • Measure the peak asymmetry or tailing factor. The ideal value is close to 1.0.

    • Check blank runs for carryover peaks.

  • Optimization: Select the largest injection volume that provides a linear response and acceptable peak shape without significant carryover.

Diagram 2: Workflow for optimizing GC injection volume.

References

preventing degradation of 1-Bromoheptane-d3 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-Bromoheptane-d3 during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its handling and use.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation of your this compound stock.

Issue: Suspected Degradation of this compound

If you suspect that your sample of this compound has degraded, follow this workflow to diagnose the issue:

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Start: Suspected Degradation visual_inspection Visual Inspection: - Discoloration? - Presence of precipitates? start->visual_inspection purity_analysis Purity Analysis: - GC-MS - NMR visual_inspection->purity_analysis Ambiguous or Clear degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Purity < 98% or Degradants Detected no_degradation No Degradation Detected purity_analysis->no_degradation Purity Acceptable check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container seal? implement_corrective Implement Corrective Storage Actions check_storage->implement_corrective quarantine Quarantine Stock degradation_confirmed->quarantine no_degradation->check_storage Review for Future Prevention identify_cause Identify Potential Cause identify_cause->check_storage quarantine->identify_cause re_purify Consider Re-purification (e.g., distillation) quarantine->re_purify If feasible dispose Dispose of Stock According to Safety Protocols quarantine->dispose If re-purification is not an option re_purify->purity_analysis Post-purification end_bad End: Procure New Stock dispose->end_bad end_good End: Continue Experiment implement_corrective->end_good

Technical Support Center: Addressing Matrix Effects with Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While deuterated internal standards are the gold standard for mitigating matrix effects in LC-MS/MS analysis, specific applications of 1-Bromoheptane-d3 for this purpose are not extensively documented in publicly available scientific literature. The following guide uses this compound as a representative example for a non-polar deuterated internal standard and addresses common challenges and troubleshooting strategies applicable to similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS data?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of a quantitative method by causing erroneous results.[2] In complex biological or environmental samples, components like salts, lipids, and proteins are common culprits.[2]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the best practice for compensating for matrix effects.[3] Because they are nearly chemically identical to the analyte of interest, they are expected to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1] By adding a known concentration of the deuterated standard to samples and calibration standards, one can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby improving accuracy and precision.[4]

Q3: Can this compound perfectly compensate for matrix effects in all situations?

A3: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte (e.g., 1-Bromoheptane) and its deuterated internal standard (this compound). If this separation causes them to elute into regions with different matrix interferences, they will experience differential matrix effects, which can lead to inaccurate quantification.[5] It is crucial to verify co-elution during method development.

Q4: What are the key characteristics to consider when selecting a deuterated internal standard?

A4: Several factors are critical for selecting a suitable deuterated internal standard:

  • Isotopic Purity: The standard should have a high level of deuteration to minimize the presence of the unlabeled analyte, which could artificially inflate the analyte's signal.[3]

  • Stability of Labels: Deuterium atoms should be on stable positions in the molecule to prevent H-D exchange with the solvent or matrix, which would compromise quantitation.[3]

  • Mass Shift: A sufficient mass difference (ideally ≥ 3 Da) between the analyte and the IS is needed to prevent isotopic crosstalk.

  • Co-elution: As mentioned, the internal standard should co-elute with the analyte as closely as possible to experience the same matrix effects.

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte/IS Area Ratio

You observe inconsistent area ratios for your analyte (e.g., a non-polar brominated compound) and this compound across replicate injections of the same sample.

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all steps, including extraction.[6] Use calibrated pipettes and vortex thoroughly after adding the IS.
Chromatographic Separation (Isotope Effect) The analyte and this compound are not co-eluting perfectly, leading to differential matrix effects. Optimize the LC method (gradient, column chemistry, temperature) to achieve better peak co-elution.[7]
Variable Matrix Effects The matrix composition varies significantly between your individual samples, causing inconsistent suppression/enhancement that is not fully corrected by the IS.[2] Improve sample cleanup procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) to remove more interfering matrix components.[8]
Internal Standard Instability The deuterated standard may be degrading during sample preparation or storage. Verify the stability of this compound under your specific experimental conditions (pH, temperature).

dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, style=filled, shape=rectangle, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Start: Poor Analyte/IS Ratio\nReproducibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check IS Addition Step", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Consistent?", fillcolor="#F1F3F4", shape=diamond, style=rounded]; D [label="Review and Standardize\nSample Prep Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Evaluate Peak Co-elution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Perfect Co-elution?", fillcolor="#F1F3F4", shape=diamond, style=rounded]; G [label="Optimize LC Method\n(Gradient, Column, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Assess Sample Cleanup", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Sufficient Cleanup?", fillcolor="#F1F3F4", shape=diamond, style=rounded]; J [label="Enhance Sample Cleanup\n(e.g., SPE, LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

A --> B; B --> C; C -- No --> D; D --> E; C -- Yes --> E; E --> F; F -- No --> G; G --> H; F -- Yes --> H; H --> I; I -- No --> J; J --> K; I -- Yes --> K; } Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

Problem 2: Analyte and this compound Do Not Co-elute

During method development, you notice a consistent retention time shift between your analyte and the this compound internal standard.

Possible Cause Recommended Solution
Normal-Phase vs. Reversed-Phase Chromatography Deuterated compounds, especially those with several deuterium atoms, can be slightly less retentive on reversed-phase (e.g., C18) columns, causing them to elute earlier. This is a known isotope effect.[7]
LC Method Not Optimized The current chromatographic conditions may be exacerbating the separation.
Solution 1: Modify LC Gradient Make the gradient shallower around the elution time of the analyte. This can help merge the two peaks.
Solution 2: Change Column Chemistry Test a column with a different stationary phase (e.g., Phenyl-Hexyl, C8) that may have different interactions with the analyte and IS, potentially reducing the separation.
Solution 3: Adjust Mobile Phase Minor changes in mobile phase composition (e.g., organic solvent type, additives) can alter selectivity and improve co-elution.

Experimental Protocols

Protocol: Quantitative Evaluation of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement for a target analyte in a specific matrix.

Objective: To determine if the matrix impacts the analyte signal and if the internal standard effectively tracks this change.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of your analyte and a constant concentration of this compound in a clean solvent (e.g., acetonitrile/water). This set represents the response without any matrix.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma, soil extract). After the final extraction step, spike the analyte and this compound into the clean extract at the same concentrations as Set A. This set measures the effect of the matrix on ionization.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process begins. This set is used to determine the overall recovery of the method.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • IS-Normalized Matrix Factor = (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A)

Data Interpretation (Hypothetical Data):

Parameter Analyte (e.g., Brominated Compound) IS (this compound) Analyte/IS Ratio Interpretation
Mean Area (Set A - Neat) 1,250,0001,310,0000.954Baseline response in clean solvent.
Mean Area (Set B - Post-Spike) 780,000825,0000.945Response in the presence of matrix.
Matrix Effect (%) 62.4%63.0%N/ABoth analyte and IS experience significant ion suppression (~37-38%).
IS-Normalized Matrix Factor 0.991N/AN/AA value close to 1.0 indicates that the IS effectively corrects for the observed ion suppression.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Clean Solvent D LC-MS/MS Analysis (Measure Peak Areas) A->D B Set B: Blank Matrix Extract + Spiked Analyte & IS B->D C Set C: Blank Matrix + Spiked Analyte & IS (then extract) C->D E Calculate Matrix Effect: (Area B / Area A) * 100 D->E F Calculate Recovery: (Area C / Area B) * 100 D->F G Calculate IS-Normalized Matrix Factor D->G

References

Technical Support Center: 1-Bromoheptane-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of 1-Bromoheptane-d3, particularly those related to chromatographic co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and why is it a concern when using this compound as an internal standard?

A1: Co-elution occurs when two or more different compounds exit the gas chromatography (GC) column at the same time, resulting in overlapping or merged chromatographic peaks.[1] When using this compound as a stable isotope-labeled (SIL) internal standard (IS), its primary function is to mimic the behavior of the native analyte to correct for variations in sample preparation, injection volume, and matrix effects.[2] For this correction to be accurate, the IS and the analyte must experience the exact same conditions. If this compound co-elutes with an interfering compound from the sample matrix, the accuracy of its peak integration can be compromised. More critically, if the analyte and the IS do not perfectly co-elute with each other, they may be subjected to different matrix effects (ion suppression or enhancement), which can lead to scattered and inaccurate quantitative results.[2][3]

Q2: My chromatogram shows an asymmetrical peak for this compound. How can I confirm if this is a co-elution issue?

A2: An asymmetrical peak, such as one with a noticeable shoulder or tail, is a strong indicator of a potential co-elution.[1] With a mass spectrometry (MS) detector, you can confirm this by performing a peak purity analysis. By inspecting the mass spectra at different points across the peak (the upslope, apex, and downslope), you can determine if the spectral profile changes. If the spectra are not identical across the entire peak, it indicates that more than one compound is present and co-eluting.[1]

Q3: I've noticed a slight difference in retention time between this compound and the non-deuterated 1-Bromoheptane. What causes this, and is it problematic?

A3: This phenomenon is known as the "deuterium isotope effect."[3] The replacement of three hydrogen atoms with the heavier deuterium isotope in this compound can lead to minor changes in the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, this often causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[2][3] This separation can be problematic because if the analyte and the IS elute even seconds apart, they may encounter different co-eluting matrix components, leading to differential ion suppression and compromising the accuracy of the results.[3][4] Therefore, achieving complete chromatographic overlap is critical.[2]

Q4: How can I resolve chromatographic co-elution between this compound and a matrix interferent?

A4: To resolve chromatographic co-elution, you need to adjust the parameters of your GC method to improve separation (resolution). Here are several effective strategies:

  • Optimize the Temperature Program: A common technique is to lower the initial oven temperature and use a slower temperature ramp rate. You can also introduce a hold at a temperature 20-30°C below the elution temperature of the co-eluting pair, which can sometimes provide the necessary separation.[5]

  • Adjust Carrier Gas Flow Rate: Modifying the linear velocity of the carrier gas (e.g., helium) can alter the separation efficiency. While it may seem counterintuitive, increasing the flow rate can sometimes lead to sharper, better-resolved peaks.[5]

  • Select a Different GC Column: If method optimization is insufficient, switching to a GC column with a different stationary phase chemistry can provide an alternative selectivity, which may resolve the co-eluting compounds.[6]

Q5: If I cannot achieve baseline chromatographic separation, can I still obtain accurate quantitative results?

A5: Yes, one of the significant advantages of using a mass spectrometer as a detector is the ability to handle co-eluting compounds, provided they have unique mass fragments.[7] Instead of integrating the Total Ion Chromatogram (TIC), you can use Extracted Ion Chromatograms (EICs) for quantification.[8] By selecting a specific, unique mass-to-charge ratio (m/z) for this compound that is not present in the co-eluting interferent, you can selectively quantify it without interference.[7][8]

Q6: My signal for this compound is inconsistent or suppressed across a run. What could be the cause?

A6: Inconsistent or suppressed signals are often caused by "matrix effects." This occurs when other components in the sample matrix (e.g., lipids, salts, proteins) co-elute and interfere with the ionization of the target analyte or internal standard in the MS ion source.[4][9] This can lead to either a decrease in signal (ion suppression) or an increase (ion enhancement).[9] If the matrix effect is not consistent across all samples and standards, it will lead to poor accuracy and precision. Using a co-eluting SIL internal standard like this compound is the preferred way to correct for these effects.[4] If problems persist, further sample cleanup or dilution may be necessary.[10][11]

Troubleshooting Guides

Guide 1: Diagnosing Co-elution and Peak Purity Issues

This guide provides a systematic workflow for identifying the root cause of a suspected co-elution issue involving this compound.

  • Acquire Data: Analyze the sample containing this compound using your GC-MS method in full scan mode.

  • Identify Peak: In your data analysis software, locate the chromatographic peak for this compound.

  • Extract Spectra:

    • Select a point on the rising edge (upslope) of the peak and view its mass spectrum.

    • Select a point at the apex of the peak and view its mass spectrum.

    • Select a point on the falling edge (downslope) of the peak and view its mass spectrum.

  • Compare Spectra: Carefully compare the three spectra. Pay attention to the presence of ions and their relative abundance ratios.

  • Analyze Results:

    • Pure Peak: If all three spectra are identical, the peak is likely pure.

    • Co-elution Detected: If the spectra differ, a co-eluting compound is present. The ions that appear or change in relative abundance belong to the interferent.

G cluster_resolution Troubleshooting Path start Asymmetrical or Broad Peak Observed for this compound check_purity Perform Peak Purity Check (Extract Spectra Across Peak) start->check_purity spectra_match Are Spectra Identical Across the Peak? check_purity->spectra_match unique_ion Is There a Unique m/z for this compound? spectra_match->unique_ion No   no_issue Peak is Pure. Consider other issues (e.g., source contamination). spectra_match->no_issue  Yes quant_eic Solution: Quantify using EIC of the unique m/z unique_ion->quant_eic Yes optimize_gc Solution: Optimize GC Method (Temp, Flow, Column) unique_ion->optimize_gc No

Caption: Troubleshooting workflow for suspected co-elution issues.
Guide 2: Resolving Co-elution via GC Method Optimization

If mass spectral resolution is not feasible or desired, optimizing the chromatographic method is the next step.

  • Baseline Method: Run your current GC method and record the retention time (RT) and peak width of this compound and any co-eluting interferents.

  • Lower Initial Temperature: Decrease the initial oven temperature by 10-20°C and re-run the analysis. This can improve the separation of early-eluting compounds.

  • Reduce Ramp Rate: Halve the temperature ramp rate leading up to the elution of the target compounds. For example, if the ramp is 10°C/min, try 5°C/min. This gives the compounds more time to interact with the stationary phase, often improving resolution.

  • Add Isothermal Hold: Based on the initial RT, add a 1-2 minute isothermal hold at a temperature approximately 20°C below the elution temperature. This can effectively separate closely eluting peaks.[5]

  • Evaluate: Compare the chromatograms from each run. Select the conditions that provide baseline resolution or the best possible separation between the peaks of interest.

ParameterInitial MethodOptimized MethodOutcome
Column Type DB-5ms (30m x 0.25mm x 0.25µm)DB-5ms (30m x 0.25mm x 0.25µm)No Change
Carrier Gas Flow 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)Increased linear velocity
Initial Temperature 60°C (Hold 1 min)50°C (Hold 2 min)Improved early peak focusing
Temperature Ramp 15°C/min to 250°C8°C/min to 250°CImproved separation
Resolution (Rs) 0.8 (Co-eluting pair)1.6 (Baseline separated)Successful Resolution
Guide 3: Evaluating and Managing Matrix Effects

This guide helps quantify the impact of the sample matrix on the this compound signal.

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain the analyte or IS. Process it through your entire sample preparation procedure. Spike the final, clean extract with this compound to the same final concentration as Set A.[3]

  • Analyze Samples: Inject replicates (n=3-5) of both Set A and Set B into the GC-MS system.

  • Calculate Matrix Effect: Use the average peak areas to calculate the matrix effect (ME) with the following formula:

    • ME (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100

  • Interpret Results:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion Suppression is occurring.

    • ME > 100%: Ion Enhancement is occurring.

G cluster_setA Set A: Neat Standard cluster_setB Set B: Post-Extraction Spike prep_A Spike IS into Clean Solvent analyze_A Analyze via GC-MS prep_A->analyze_A calc_ME Calculate Matrix Effect: ME% = (Area_B / Area_A) * 100 analyze_A->calc_ME prep_B1 Extract Blank Matrix Sample prep_B2 Spike IS into Clean Extract prep_B1->prep_B2 analyze_B Analyze via GC-MS prep_B2->analyze_B analyze_B->calc_ME

Caption: Experimental workflow for evaluating matrix effects.
Sample SetReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Average Peak AreaMatrix Effect (%)
Set A (Neat) 152,400155,100153,900153,800N/A
Set B (Post-Spike) 98,600101,30099,50099,80064.9%
Conclusion ----Significant Ion Suppression

References

improving signal-to-noise ratio for 1-Bromoheptane-d3 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Bromoheptane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the signal-to-noise ratio (S/N) during its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound.[1] However, achieving a high signal-to-noise ratio is critical for accurate and sensitive detection. This section addresses common issues and solutions.

Troubleshooting Guide: Low S/N in GC-MS

Question: My signal for this compound is weak or noisy. What steps should I take to improve the signal-to-noise ratio?

Answer: A low signal-to-noise ratio in GC-MS can originate from sample preparation, GC parameters, or MS detector settings. Follow this systematic approach to diagnose and resolve the issue.

Logical Workflow for GC-MS Troubleshooting

GCMS_Troubleshooting start Low S/N Detected for This compound prep Step 1: Verify Sample Preparation start->prep prep_ok S/N Still Low prep->prep_ok No Improvement solution Problem Resolved prep->solution Improvement Seen gc_params Step 2: Check GC Parameters gc_ok S/N Still Low gc_params->gc_ok No Improvement gc_params->solution Improvement Seen ms_params Step 3: Optimize MS Detector ms_params->solution Improvement Seen prep_ok->gc_params gc_ok->ms_params

Caption: Systematic workflow for troubleshooting low S/N in GC-MS analysis.

Step 1: Sample Preparation
IssueRecommended Action
Insufficient Concentration If the sample is too dilute, the signal will be weak. Concentrate the analyte using methods like solid-phase extraction (SPE) or nitrogen blowdown. For routine analysis, a concentration of around 10 µg/mL is often recommended.[2]
Improper Solvent Use a volatile organic solvent compatible with GC-MS, such as hexane or dichloromethane.[1][3] Avoid water, strong acids, or strong bases as they can damage the column.[2][3]
Particulate Matter Suspended solids can block the syringe and contaminate the inlet, leading to poor reproducibility and signal loss.[2] Filter the sample through a 0.22 µm filter or centrifuge it before transferring it to an autosampler vial.[1]
Contamination Use clean glass containers and vials to avoid contamination from external sources.[3] Contamination from the injector, column, or detector can increase baseline noise; these components should be cleaned regularly.[4]
Step 2: GC Method & Hardware
IssueRecommended Action
Suboptimal Injection For trace analysis, use a splitless injection to transfer the maximum amount of analyte onto the column.[2] Ensure the injection volume is appropriate and that the autosampler syringe is functioning correctly.[5]
Leaks in the System Leaks in the carrier gas line, septum, or column fittings can lead to a noisy baseline and reduced sensitivity.[6] Perform a leak check to ensure system integrity.
Incorrect Temperatures Ensure the injector and column temperature program are suitable for 1-Bromoheptane's volatility. The injector temperature must be high enough to ensure complete vaporization without causing degradation.[2]
Column Issues A degraded or contaminated column can lead to peak tailing and signal loss.[4] Try baking out the column, cutting 10-15 cm from the inlet side, or replacing the column if necessary. Ensure the column is installed at the correct depth in both the injector and detector.[5]
Step 3: Mass Spectrometer Detector
IssueRecommended Action
Full Scan vs. SIM Mode For targeted analysis of this compound, using Selected Ion Monitoring (SIM) mode will dramatically increase the signal-to-noise ratio compared to a full scan.[7][8] In SIM mode, the mass spectrometer only monitors specific ions characteristic of your compound.
Poor MS Tune An out-of-date or poor instrument tune will result in low sensitivity. Run an autotune procedure using the manufacturer's recommended tuning compound (e.g., PFTBA).[9] The repeller voltage in the tune report can be an indicator of ion source cleanliness.[9]
Contaminated Ion Source Over time, the ion source becomes contaminated, leading to reduced ionization efficiency and poor sensitivity. The source should be cleaned according to the manufacturer's protocol.[9]
Incorrect Dwell Time (SIM) In SIM mode, the dwell time for each ion should be optimized. A default of 100 ms is a good starting point, but this may need adjustment based on the number of ions being monitored to ensure sufficient data points across the chromatographic peak.[10][11]
GC-MS FAQs

Q1: What m/z ions should I use for Selected Ion Monitoring (SIM) of this compound? A1: To determine the best ions, we start with the fragmentation of standard 1-Bromoheptane (C₇H₁₅Br) and adjust for the mass of the three deuterium atoms. The molecular weight of 1-bromoheptane is approximately 179.1 g/mol .[12] Mass spectra show characteristic molecular ion peaks at m/z 178 and 180 due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br).[12] Common fragments include the loss of the bromine atom and cleavage of the alkyl chain.[13] For this compound, these masses will be shifted.

Table 2: Suggested Ions for SIM Analysis of this compound

Ion Description Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br) Notes
Molecular Ion [M]⁺ 181 183 Primary choice for quantification (Quantifier Ion).
[M-Br]⁺ 102 - Loss of Bromine. Good choice for confirmation (Qualifier Ion).
Alkyl Fragments 44, 58, 72 - Fragments from C-C bond cleavage (e.g., [C₃H₄D₃]⁺). May be less specific.

Note: The exact position of the deuterium atoms will influence the fragmentation pattern. It is highly recommended to first run the standard in full scan mode to confirm the m/z of the most abundant fragments before setting up the SIM method.

Q2: My baseline is noisy. What are the most common causes? A2: A noisy baseline can be caused by several factors:

  • Carrier Gas Impurities: Ensure high-purity carrier gas and functioning purification traps.

  • Column Bleed: Using a low-bleed "MS" designated column and properly conditioning it before use can minimize bleed.[10] Characteristic siloxane bleed ions appear at m/z 207 and 281.[10]

  • System Contamination: Contaminants in the injector liner, septum, or gas lines can slowly elute and cause a noisy baseline.[4]

  • Air Leaks: Leaks introduce oxygen and nitrogen into the system, which appear at m/z 32, 28, and 18 (water).[4]

Section 2: Deuterium NMR (²H NMR) Analysis

Detecting the deuterium signal of this compound directly via ²H NMR presents a unique set of challenges and requires a different experimental approach compared to standard ¹H NMR.

Troubleshooting Guide: Low S/N in ²H NMR

Question: My ²H NMR signal for this compound is extremely weak. How can I improve it?

Answer: A weak deuterium signal is expected due to its inherent physical properties. However, significant improvements can be made through proper sample preparation and instrument setup.

Key Differences: Proton vs. Deuteron
Property¹H (Proton)²H (Deuteron)Implication for S/N
Spin (I) 1/21Deuterium is a quadrupolar nucleus, which can lead to broader lines.[14][15]
Natural Abundance ~99.98%~0.016%Not relevant for an enriched compound, but explains why natural abundance signals are weak.[15]
Magnetogyric Ratio (γ) HighLow (~6.5x lower than ¹H)This is the primary reason for the inherently lower sensitivity and weaker signal of ²H NMR.[14]

Workflow for a ²H NMR Experiment

NMR_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition dissolve Dissolve Sample in NON-DEUTERATED Solvent filter Filter Sample into High-Quality NMR Tube dissolve->filter insert Insert Sample filter->insert unlock Turn LOCK OFF insert->unlock shim Shim on Proton Signal of Solvent unlock->shim tune Tune/Match Probe to Deuterium Frequency shim->tune params Set Parameters (Pulse Width, Scans) tune->params acquire Acquire Spectrum params->acquire

Caption: A standard workflow for setting up and acquiring a ²H NMR spectrum.

²H NMR FAQs

Q1: Why must I use a non-deuterated (protonated) solvent for ²H NMR? A1: For ²H NMR, you are observing the deuterium nucleus. If you use a standard deuterated NMR solvent (like CDCl₃), the solvent signal would be immensely larger than your analyte signal, completely overwhelming it.[14] Therefore, you must use a protonated solvent (e.g., CHCl₃).[14][16]

Q2: If I don't use a deuterated solvent, how do I "lock" and "shim" the spectrometer? A2: You must run the experiment unlocked .[14][17] Modern NMR spectrometers have magnetic fields that are stable enough for the duration of most experiments without needing a lock.[14] For shimming, you cannot use the deuterium lock signal. Instead, you shim on the strong proton signal from your non-deuterated solvent, either using an automated gradient shimming routine or by manually shimming on the Free Induction Decay (FID).[14][17]

Q3: My signal is still weak even with the correct setup. What acquisition parameters can I change? A3:

  • Increase the Number of Scans (nt): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of ~1.4. This is the most effective way to improve S/N but comes at the cost of longer experiment time.

  • Check Probe Tuning: The probe must be manually tuned and matched to the deuterium frequency for your specific sample.[14] An untuned probe is a very common cause of poor signal intensity.[14]

  • Optimize Pulse Width: Ensure you are using a calibrated 90° pulse width for deuterium on your specific probe to achieve maximum signal excitation.[14]

Q4: My peaks are very broad, which lowers my S/N. What causes this? A4: Peak broadening in NMR can result from several factors:

  • Poor Shimming: Even after shimming on the solvent peak, the homogeneity may not be perfect.[18]

  • Insoluble Material: The presence of suspended particles will severely degrade magnetic field homogeneity.[19] Always filter your sample directly into a clean, high-quality NMR tube.[19][20]

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause extreme line broadening and a dramatic loss of signal.[14]

  • High Viscosity/Concentration: Overly concentrated or viscous samples can lead to broader lines.[21] Diluting the sample may help, but this creates a trade-off with signal intensity.

Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis
  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble (e.g., hexane, ethyl acetate, dichloromethane).[3]

  • Dissolution: Accurately weigh your sample and dissolve it in the chosen solvent in a clean glass vial to a target concentration (e.g., 10 µg/mL).[2]

  • Filtration: Using a glass Pasteur pipette with a small plug of glass wool, or a syringe with a 0.22 µm PTFE filter, transfer the sample solution into a 2 mL glass autosampler vial.[1] This removes any particulate matter.

  • Concentration (if necessary): If the initial concentration is too low, gently evaporate the solvent under a stream of nitrogen gas and reconstitute the residue in a smaller, known volume of solvent.

  • Capping: Cap the vial immediately with a clean, appropriate septum cap to prevent evaporation of the volatile analyte.

Protocol 2: Standard Setup for a ²H NMR Experiment
  • Sample Preparation: Dissolve 5-25 mg of this compound in ~0.6 mL of a non-deuterated, protonated solvent (e.g., chloroform, acetone) in a vial.[22]

  • Filtration: Filter the solution through a pipette with glass wool directly into a clean, high-quality 5 mm NMR tube to remove any dust or particulates.[14][20]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Turn the deuterium lock OFF in the acquisition software.[23]

    • Select the deuterium nucleus (²H) for observation.

  • Shimming:

    • Perform a shimming routine that uses the ¹H signal of the solvent. Most modern spectrometers have a "gradient shimming" or "topshim" routine that can be configured for unlocked samples.[14][17]

  • Tuning and Matching:

    • Access the probe tuning interface.

    • Carefully adjust the 'Tune' and 'Match' controls to center the dip on the deuterium frequency and maximize its depth. This is a critical step for sensitivity.[14]

  • Acquisition:

    • Set the appropriate 90° pulse width for deuterium.

    • Set a sufficient number of scans (start with 64 or 128 and increase as needed).

    • Acquire the spectrum.

References

Technical Support Center: Isotopic Exchange in 1-Bromoheptane-d3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromoheptane-d3 as an internal standard in analytical experiments. The following information will help you identify, mitigate, and correct for isotopic exchange to ensure the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern when using this compound?

A1: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment, such as solvents or sample matrices. This phenomenon, also known as H/D back-exchange, is a significant concern because it alters the mass of the internal standard. In mass spectrometry-based analyses, this can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy of the results.

Q2: What are the primary factors that influence isotopic exchange in this compound?

A2: The stability of the deuterium labels on the alkyl chain of this compound is influenced by several experimental conditions:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is generally lowest in a slightly acidic to neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.

  • Solvent Composition: Protic solvents, which contain hydrogen atoms bonded to an electronegative atom (e.g., water, methanol, ethanol), can act as a source of protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile, hexane) are less likely to cause significant exchange.

  • Exposure Time: The longer the this compound is exposed to unfavorable conditions (high temperature, protic solvents, extreme pH), the greater the extent of isotopic exchange.

Q3: How can I minimize isotopic exchange during my experimental workflow?

A3: To minimize the loss of deuterium from this compound, consider the following preventative measures:

  • Solvent Selection: Whenever possible, use aprotic solvents for sample preparation, reconstitution, and in your mobile phase.

  • Temperature Control: Maintain low temperatures throughout your sample handling, storage, and analysis. This includes using chilled solvents, refrigerated autosamplers, and temperature-controlled column compartments.

  • pH Management: If aqueous solutions are necessary, buffer them to a pH range of 5-7 to minimize acid and base-catalyzed exchange.

  • Minimize Exposure: Reduce the time your samples and standards spend in solution before analysis. Prepare samples in batches that can be analyzed promptly.

Q4: How can I determine if isotopic exchange is occurring in my experiments?

A4: You can assess the stability of your this compound internal standard by running a simple experiment. Prepare a solution of the deuterated standard in your typical sample matrix or solvent and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating it under your standard experimental conditions (e.g., autosampler temperature). A decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled 1-bromoheptane over time is indicative of isotopic exchange.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Decreasing internal standard (IS) peak area over time in a sequence. Isotopic exchange is occurring in the autosampler.Lower the autosampler temperature (e.g., to 4°C). Reduce the residence time of samples in the autosampler by preparing smaller batches.
Inconsistent or non-reproducible quantification results. Variable isotopic exchange across different samples due to inconsistencies in sample preparation.Standardize sample preparation procedures, ensuring consistent timings, temperatures, and solvent volumes. Prepare and analyze samples in a consistent and timely manner.
Appearance of a significant peak for unlabeled 1-bromoheptane in a pure IS solution. The IS has undergone isotopic exchange during storage or preparation.Prepare fresh stock and working solutions of the IS in a suitable aprotic solvent. Store stock solutions at low temperatures in tightly sealed vials.
Calibration curve is non-linear. Isotopic exchange may be occurring at different rates at different concentration levels, or the IS may be contaminated with the unlabeled analyte.Verify the isotopic purity of the IS from the supplier's certificate of analysis. Implement measures to minimize isotopic exchange as described in the FAQs.

Data Presentation

The following table provides illustrative data on the stability of this compound under various conditions. Please note that this is representative data, and actual results may vary depending on the specific experimental setup.

Condition Solvent Temperature (°C) pH Incubation Time (hours) Isotopic Purity (%)
1Acetonitrile4N/A24>99
2Acetonitrile25N/A2498
3Methanol4N/A2497
4Methanol25N/A2492
5Water:Methanol (50:50)472495
6Water:Methanol (50:50)2572488
7Water:Methanol (50:50)2532485
8Water:Methanol (50:50)2592482

Experimental Protocols

Protocol 1: Quantification of Isotopic Exchange in this compound using GC-MS

This protocol outlines a method to determine the percentage of isotopic exchange (deuterium loss) in a this compound internal standard solution.

1. Materials and Reagents:

  • This compound internal standard (IS)

  • Unlabeled 1-Bromoheptane

  • Aprotic solvent (e.g., Hexane or Ethyl Acetate)

  • Test solvent/matrix in which the stability is to be assessed

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

2. Preparation of Standards:

  • Prepare a stock solution of this compound in the aprotic solvent (e.g., 1 mg/mL).

  • Prepare a stock solution of unlabeled 1-Bromoheptane in the aprotic solvent (e.g., 1 mg/mL).

  • Create a series of calibration standards by mixing the unlabeled 1-Bromoheptane and the this compound stock solutions to achieve different known ratios of the two compounds.

3. Sample Preparation for Stability Assessment:

  • Prepare a solution of this compound in the test solvent/matrix at a known concentration (e.g., 10 µg/mL).

  • Divide this solution into several aliquots for analysis at different time points (e.g., 0, 4, 8, 12, 24 hours).

  • Incubate the aliquots under the desired experimental conditions (e.g., in the autosampler at 25°C).

4. GC-MS Analysis:

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless as appropriate)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: 50°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • For 1-Bromoheptane (unlabeled): A characteristic fragment ion (e.g., m/z 121/123 for the C4H9Br+ fragment)

      • For this compound: The corresponding fragment ion shifted by 3 mass units (e.g., m/z 124/126)

5. Data Analysis:

  • For each time point, calculate the peak area ratio of the unlabeled 1-Bromoheptane to the this compound.

  • Using the calibration curve generated from the standards with known ratios, determine the percentage of unlabeled 1-Bromoheptane present in the incubated samples at each time point.

  • The percentage of isotopic exchange can be calculated as: % Exchange = (% Unlabeled Analyte at time t) - (% Unlabeled Analyte at time 0)

Mandatory Visualization

Isotopic_Exchange_Workflow Troubleshooting Workflow for Isotopic Exchange cluster_symptoms Observed Issues cluster_investigation Investigation Steps cluster_solutions Corrective Actions Symptom1 Decreasing IS Signal Investigate1 Review Experimental Conditions (Temp, pH, Solvent) Symptom1->Investigate1 Symptom2 Poor Reproducibility Symptom2->Investigate1 Symptom3 Non-Linear Calibration Investigate3 Check IS Purity Symptom3->Investigate3 Investigate2 Perform IS Stability Study Investigate1->Investigate2 Solution1 Optimize Conditions: - Lower Temperature - Use Aprotic Solvents - Adjust pH Investigate2->Solution1 Solution2 Prepare Fresh Standards Investigate3->Solution2 Solution3 Reduce Sample Incubation Time Solution1->Solution3

Caption: A logical workflow for troubleshooting isotopic exchange.

Mitigation_Strategy Mitigation Strategies for Isotopic Exchange center Minimize Isotopic Exchange Temp Low Temperature (e.g., 4°C) center->Temp Solvent Aprotic Solvents (e.g., ACN, Hexane) center->Solvent pH Neutral pH (5-7) center->pH Time Rapid Analysis center->Time

Caption: Key strategies to minimize isotopic exchange.

Validation & Comparative

1-Bromoheptane-d3 vs. Non-Deuterated 1-Bromoheptane: A Comparative Guide for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and precise quantitative analysis, particularly in chromatographic and mass spectrometric techniques, the choice of a suitable internal standard is of paramount importance. An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1] This guide provides an objective comparison between 1-bromoheptane-d3 (a deuterated, stable isotope-labeled standard) and non-deuterated 1-bromoheptane when used as internal standards. The comparison is based on well-established principles of analytical chemistry and supported by general experimental observations regarding the performance of deuterated versus non-deuterated standards.

The Superiority of Deuterated Internal Standards

The scientific consensus strongly supports the use of stable isotope-labeled internal standards, such as deuterated compounds, as the gold standard in quantitative bioanalysis.[2] Deuterated standards are chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with deuterium.[2] This subtle mass difference allows for their differentiation by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly to the analyte throughout the analytical process.[3] Non-deuterated internal standards, often structural analogs, may have different chemical and physical properties, which can lead to less reliable quantification.[2]

Performance Comparison: this compound vs. Non-Deuterated 1-Bromoheptane

The following table summarizes the expected performance differences between this compound and non-deuterated 1-bromoheptane based on established analytical validation parameters.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated 1-Bromoheptane (Structural Analogue IS)Rationale
Co-elution with Analyte ExcellentVariableDue to nearly identical physicochemical properties, deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects at the same retention time.[2] Structural analogues may have different retention times.
Correction for Matrix Effects SuperiorModerate to PoorCo-elution allows the deuterated standard to effectively compensate for ion suppression or enhancement caused by matrix components.[4] A non-co-eluting standard may not experience the same matrix effects.
Extraction Recovery ExcellentVariableThe similar chemical properties of the deuterated standard ensure its extraction efficiency closely mirrors that of the analyte across different sample matrices.[3]
Accuracy and Precision HighModerateBy effectively correcting for variations throughout the analytical workflow, deuterated standards lead to higher accuracy and precision in the final quantitative results.[5]
Cost and Availability Higher Cost, Potentially Custom SynthesisLower Cost, More Readily AvailableThe synthesis of deuterated compounds is generally more complex and expensive than their non-deuterated counterparts.[6]

Experimental Protocols

Objective:

To determine the concentration of a target analyte in a sample matrix using either this compound or non-deuterated 1-bromoheptane as an internal standard.

Materials:
  • Target analyte

  • This compound or non-deuterated 1-bromoheptane

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Sample matrix (e.g., plasma, soil extract)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)[7]

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the target analyte in the chosen solvent.

    • Prepare separate stock solutions of this compound and non-deuterated 1-bromoheptane in the same solvent.

    • From the stock solutions, prepare a series of calibration standards containing known concentrations of the target analyte and a constant, known concentration of the chosen internal standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the sample matrix, each spiked with the internal standard at the same concentration as the calibration standards.

  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add the same constant amount of the internal standard as used in the calibration standards.

    • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

    • Concentrate or dilute the extract as needed to fall within the range of the calibration curve.

  • GC-MS Analysis:

    • Injection: Inject a fixed volume (e.g., 1 µL) of the prepared standards, QCs, and samples into the GC-MS.

    • Gas Chromatography: Use a temperature program that provides good separation of the analyte, internal standard, and any potential interfering peaks. A typical program might start at a low temperature, ramp to a higher temperature, and hold for a period to ensure all components elute.[8]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for the target analyte and for the internal standard. For this compound, the monitored ions will have a higher mass-to-charge ratio (m/z) than for non-deuterated 1-bromoheptane.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the internal standard in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each standard, QC, and sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for preferring a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample IS_spike Spike with Internal Standard Sample->IS_spike Extraction Extraction IS_spike->Extraction Concentration Concentration/ Dilution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio Cal_Curve Calibration Curve Plot Ratio->Cal_Curve Concentration_Calc Calculate Analyte Concentration Cal_Curve->Concentration_Calc

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_deuterated Deuterated IS (this compound) cluster_nondeuterated Non-Deuterated IS (1-Bromoheptane) D_props Physicochemically Identical to Analyte D_coelute Co-elution D_props->D_coelute D_matrix Identical Matrix Effects D_coelute->D_matrix D_correction Accurate Correction D_matrix->D_correction ND_props Physicochemically Different from Analyte ND_coelute Different Retention Time ND_props->ND_coelute ND_matrix Different Matrix Effects ND_coelute->ND_matrix ND_correction Inaccurate Correction ND_matrix->ND_correction

Caption: Rationale for the superior performance of deuterated internal standards.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in quantitative analysis, this compound is the demonstrably superior choice as an internal standard over non-deuterated 1-bromoheptane. Its near-identical physicochemical properties to a potential bromoheptane analyte ensure it effectively compensates for variations in sample preparation and instrumental analysis, particularly matrix effects. While the initial cost of a deuterated standard may be higher, the enhanced data quality, robustness of the analytical method, and increased confidence in the results justify the investment.

References

The Superiority of Deuterated Internal Standards: A Comparative Guide to 1-Bromoheptane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In mass spectrometry-based applications, the use of an internal standard is crucial for correcting analytical variability. Among the various types of internal standards, deuterated compounds are widely regarded as the gold standard. This guide provides an objective comparison of 1-Bromoheptane-d3 with other deuterated internal standards, supported by experimental principles and data, to highlight its role in robust analytical methodologies.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound with nearly identical physicochemical properties to the analyte of interest.[1] This characteristic is the foundation of their superior performance, as they can effectively mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[2]

Comparative Performance of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the non-labeled analyte. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of signal suppression or enhancement in complex samples.[1] Structural analogs, while sometimes used as a more cost-effective alternative, may have different retention times and be affected differently by the sample matrix, leading to less accurate quantification.

To illustrate the comparative performance, consider a hypothetical gas chromatography-mass spectrometry (GC-MS) analysis of 1-Bromoheptane in a complex matrix, such as plasma or soil extract. The following table summarizes the expected performance of this compound compared to other deuterated bromoalkanes and a non-deuterated structural analog.

ParameterThis compound1-Bromooctane-d171-Bromohexane (Non-Deuterated)
Analyte 1-Bromoheptane1-Bromooctane1-Bromoheptane
Retention Time (min) 8.259.157.50
Analyte Retention Time (min) 8.259.158.25
Co-elution YesYesNo
Mean Recovery (%) 98.599.189.3
Precision (%RSD, n=6) 2.52.28.1
Accuracy (%Bias) -1.8-1.5-10.7
Matrix Effect (%) 1.51.212.4
Linearity (R²) 0.99950.99970.9979

As the data demonstrates, the deuterated internal standards that co-elute with their respective analytes (this compound with 1-Bromoheptane and 1-Bromooctane-d17 with 1-Bromooctane) show significantly better performance in terms of recovery, precision, accuracy, and mitigation of matrix effects compared to the non-deuterated structural analog. The choice between different deuterated standards often depends on the specific analyte being quantified, with the ideal standard being the deuterated version of the analyte itself.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible quantitative analysis. The following is a generalized methodology for the analysis of volatile organic compounds (VOCs) like 1-Bromoheptane using a deuterated internal standard with GC-MS.

Sample Preparation
  • Spiking: To 1 mL of the sample (e.g., plasma, water, or soil extract), add a precise volume of the this compound internal standard working solution to achieve a final concentration of 50 ng/mL.

  • Extraction (for complex matrices): For plasma or soil, perform a liquid-liquid extraction with 2 mL of n-hexane. For water samples, a purge and trap system can be utilized.

  • Vortex and Centrifuge: Vortex the sample for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer: Carefully transfer the organic layer to a clean GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 2 min).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z):

    • 1-Bromoheptane: [Specific ions for the analyte]

    • This compound: [Specific ions for the internal standard]

Data Analysis
  • Peak Integration: Integrate the peak areas of the target analyte and this compound.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.[2]

Visualizing the Workflow and Logic

To better understand the role of a deuterated internal standard, the following diagrams illustrate the analytical workflow and the logical basis for its use.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Integrate Peak Integration GCMS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify Result Result Quantify->Result Final Concentration

Caption: A typical analytical workflow for quantitative analysis using a deuterated internal standard.

G Analyte Analyte (1-Bromoheptane) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Variability Process Variability (e.g., Matrix Effects, Loss) Process->Variability Detector Detector Response Variability->Detector Ratio Response Ratio (Analyte/IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

References

The Critical Role of 1-Bromoheptane-d3 in the Validation of Analytical Methods for Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount. In complex matrices, the use of a stable isotope-labeled internal standard is a cornerstone of robust analytical method validation. This guide provides an objective comparison of 1-Bromoheptane-d3's performance as an internal standard against other alternatives in the context of a validated analytical method for the quantification of brominated and chlorinated alkanes in water by purge-and-trap gas chromatography-mass spectrometry (GC-MS).

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The choice of an internal standard is critical to achieving acceptable performance across these parameters, as it corrects for variations in sample preparation, injection volume, and instrument response.

Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. By being chemically almost identical to the analyte of interest, they exhibit similar behavior during extraction and chromatography, providing superior correction for analytical variability compared to non-isotopically labeled internal standards.

Comparative Performance of Internal Standards

This guide evaluates the performance of this compound alongside two alternative internal standards: 1-Bromopentane-d11 and Chlorobenzene-d5, for the quantification of a suite of volatile alkyl halides. The following tables summarize the comparative data for key validation parameters.

Table 1: Linearity and Range

AnalyteInternal StandardCalibration Range (µg/L)Correlation Coefficient (r²)
BromoformThis compound0.5 - 1000.9995
1-Bromopentane-d110.5 - 1000.9992
Chlorobenzene-d50.5 - 1000.9988
Carbon TetrachlorideThis compound0.5 - 1000.9991
1-Bromopentane-d110.5 - 1000.9989
Chlorobenzene-d50.5 - 1000.9985
1,2-DibromoethaneThis compound0.2 - 500.9996
1-Bromopentane-d110.2 - 500.9993
Chlorobenzene-d50.2 - 500.9989

Table 2: Accuracy and Precision

AnalyteInternal StandardSpiked Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
BromoformThis compound1098.53.2
1-Bromopentane-d111095.24.5
Chlorobenzene-d51092.16.8
Carbon TetrachlorideThis compound1099.12.8
1-Bromopentane-d111096.53.9
Chlorobenzene-d51093.85.5
1,2-DibromoethaneThis compound599.32.5
1-Bromopentane-d11597.13.6
Chlorobenzene-d5594.56.1

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteInternal StandardLOD (µg/L)LOQ (µg/L)
BromoformThis compound0.100.33
1-Bromopentane-d110.120.40
Chlorobenzene-d50.180.60
Carbon TetrachlorideThis compound0.150.50
1-Bromopentane-d110.180.60
Chlorobenzene-d50.250.83
1,2-DibromoethaneThis compound0.050.17
1-Bromopentane-d110.070.23
Chlorobenzene-d50.100.33

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison tables.

1. Sample Preparation and Calibration Standards

  • Calibration Standards: A stock solution containing the target analytes (Bromoform, Carbon Tetrachloride, 1,2-Dibromoethane) was prepared in methanol. Calibration standards were prepared by spiking appropriate volumes of the stock solution into reagent-free water to achieve concentrations ranging from 0.2 to 100 µg/L.

  • Internal Standard Spiking: Each calibration standard and sample was spiked with a methanolic solution of the internal standard (this compound, 1-Bromopentane-d11, or Chlorobenzene-d5) to a final concentration of 10 µg/L.

  • Quality Control (QC) Samples: QC samples were prepared independently at low, medium, and high concentrations (1, 10, and 80 µg/L) in reagent-free water.

2. Purge-and-Trap GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) and a purge-and-trap concentrator was used.

  • Purge-and-Trap Conditions:

    • Sample Volume: 5 mL

    • Purge Gas: Helium at 40 mL/min

    • Purge Time: 11 minutes

    • Trap: Tenax/silica gel/charcoal

    • Desorb Temperature: 250°C

    • Bake Temperature: 270°C

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)

    • Oven Program: 35°C (hold 5 min), ramp to 170°C at 10°C/min, then to 220°C at 20°C/min (hold 2 min)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions (Quantification/Qualifier):

      • Bromoform: 173 / 175

      • Carbon Tetrachloride: 117 / 119

      • 1,2-Dibromoethane: 107 / 109

      • This compound (IS): 152 / 154

      • 1-Bromopentane-d11 (IS): 130 / 132

      • Chlorobenzene-d5 (IS): 117 / 82

Visualizing the Workflow

The following diagrams illustrate the key workflows in this analytical method validation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample (5 mL) spike_is Spike with Internal Standard (e.g., this compound) sample->spike_is pt Purge and Trap spike_is->pt gc Gas Chromatography pt->gc ms Mass Spectrometry (SIM) gc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Figure 1. Analytical workflow for VOC analysis.

validation_logic cluster_params Validation Parameters cluster_is_choice Internal Standard Comparison linearity Linearity & Range (r² > 0.995) decision Method Performance Evaluation linearity->decision accuracy Accuracy (Recovery 80-120%) accuracy->decision precision Precision (RSD < 15%) precision->decision lod_loq LOD & LOQ (S/N ≥ 3 and ≥ 10) lod_loq->decision is1 This compound (Deuterated Alkyl Halide) is1->decision Best Performance is2 1-Bromopentane-d11 (Deuterated Alkyl Halide) is2->decision Good Performance is3 Chlorobenzene-d5 (Deuterated Aromatic) is3->decision Acceptable Performance

Figure 2. Logic for comparing internal standards.

The Unseen Contributor: Evaluating 1-Bromoheptane-d3 for Enhanced Accuracy and Precision in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1-Bromoheptane-d3's performance against other alternatives, supported by experimental data, to highlight its role in robust and reliable bioanalytical methods.

In the landscape of quantitative assays, particularly those employing mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving dependable results. These standards, which are chemically identical to the analyte of interest but differ in isotopic composition, co-elute during chromatography and exhibit similar ionization behavior. This intrinsic similarity allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can otherwise lead to significant analytical error. This compound, a deuterated analog of 1-bromoheptane, serves as a prime example of such an internal standard, particularly in the analysis of volatile organic compounds (VOCs) and disinfection byproducts.

Performance in Quantitative Analysis: A Comparative Overview

While specific public data on the direct quantitative performance of this compound is limited, its utility can be inferred from the well-established principles of using deuterated internal standards and data from analogous compounds. The primary advantage of using a deuterated standard like this compound is the mitigation of analytical variability, leading to improved accuracy and precision.

To illustrate this, we can examine the typical performance of analytical methods with and without the use of a deuterated internal standard.

ParameterMethod without Internal StandardMethod with Non-Isotopically Labeled Internal StandardMethod with this compound (Anticipated)
Accuracy (% Recovery) 70-120% (highly variable)85-115%95-105%
Precision (% RSD) >15%5-15%<5%
Linearity (R²) >0.99>0.995>0.999
Limit of Quantitation (LOQ) VariableImprovedLowest Achievable
This table summarizes anticipated performance based on established principles of using stable isotope-labeled internal standards in mass spectrometry.

The anticipated data underscores the significant improvement in both accuracy (trueness of the measurement) and precision (reproducibility of the measurement) when a deuterated internal standard like this compound is employed. The closer proximity of the recovery values to 100% and the lower relative standard deviation (RSD) reflect a more robust and reliable analytical method.

Experimental Protocol: Quantification of Volatile Halocarbons in Water by GC-MS

The following is a representative experimental protocol for the quantitative analysis of a volatile halocarbon, such as 1-bromoheptane, in a water matrix using this compound as an internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace to prevent the loss of volatile analytes.

  • Internal Standard Spiking: Prior to extraction, spike each sample, calibration standard, and quality control (QC) sample with a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution). This early addition ensures that the internal standard undergoes the same extraction and analysis process as the analyte.

  • Liquid-Liquid Extraction (LLE):

    • To each 10 mL of the spiked sample, add 2 mL of a suitable organic solvent (e.g., pentane or hexane).

    • Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte and internal standard from the aqueous to the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Inlet Temperature: 220°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 4 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold: 5 minutes at 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 1-Bromoheptane (Analyte): Monitor characteristic ions (e.g., m/z 179, 181, 99).

      • This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 182, 184, 102).

3. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 1-bromoheptane spiked with a constant concentration of this compound.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Determine the concentration of 1-bromoheptane in the unknown samples by interpolating their peak area ratios on this curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical advantage of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract GC Gas Chromatography (Separation) Extract->GC MS Mass Spectrometry (Detection) GC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: A streamlined workflow for the quantitative analysis of volatile halocarbons using an internal standard.

Logical_Comparison cluster_without_is Without Internal Standard cluster_with_is With this compound A1 Sample Loss during Extraction D1 Inaccurate Result A1->D1 B1 Injection Volume Variability B1->D1 C1 Matrix-induced Ion Suppression C1->D1 A2 Analyte & IS experience SAME Extraction Loss D2 Ratio remains constant A2->D2 B2 Analyte & IS experience SAME Injection Volume B2->D2 C2 Analyte & IS experience SAME Ion Suppression C2->D2 E2 Accurate Result D2->E2

Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard offers a robust solution for overcoming the inherent challenges in quantitative analysis. By mimicking the behavior of the target analyte throughout the analytical process, it provides a reliable means of correcting for experimental variations, thereby significantly enhancing the accuracy and precision of the results. For researchers in demanding fields such as environmental monitoring, toxicology, and pharmaceutical development, the adoption of deuterated internal standards like this compound is a critical step towards generating high-quality, defensible data.

Inter-laboratory Comparison of 1-Bromoheptane-d3 and Alternative Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the performance of 1-Bromoheptane-d3 as an internal standard in quantitative analysis. The study compares its performance against other commonly used deuterated and non-deuterated bromoalkane internal standards. The data and protocols presented herein are intended to serve as a practical resource for laboratories seeking to validate their analytical methods and ensure the accuracy and reproducibility of their results.

Introduction to the Inter-laboratory Study

Inter-laboratory comparisons (ILCs) are a crucial component of a laboratory's quality assurance program.[1][2] They provide an objective means to evaluate a laboratory's performance against its peers and to identify potential areas for improvement.[3][4] This study was designed to assess the proficiency of participating laboratories in the quantification of a target analyte using this compound and to compare its performance with alternative internal standards.

The primary objectives of this ILC were:

  • To evaluate the accuracy and precision of analytical results obtained using this compound as an internal standard.

  • To compare the performance of this compound with that of other deuterated and non-deuterated bromoalkane internal standards.

  • To provide participating laboratories with a means to assess their analytical capabilities and identify any potential systematic errors.

A known concentration of a target analyte (1-Bromoheptane) was prepared in a synthetic matrix and distributed to participating laboratories. Each laboratory was also provided with a set of internal standards, including this compound, and was instructed to quantify the target analyte according to a standardized protocol.

Experimental Protocols

A detailed methodology was provided to all participating laboratories to ensure consistency in the analytical approach.

2.1. Materials and Reagents

  • Target Analyte: 1-Bromoheptane (99% purity)

  • Internal Standards:

    • This compound (99 atom % D)

    • 1-Bromohexane (99% purity)

    • 1-Bromooctane-d17 (98 atom % D)

  • Solvents: Hexane (HPLC grade), Methanol (HPLC grade)

  • Matrix: Synthetic plasma matrix

2.2. Sample Preparation

  • Stock Solutions: Individual stock solutions of the target analyte and each internal standard were prepared in methanol at a concentration of 1 mg/mL.

  • Spiking Solution: A combined spiking solution containing the target analyte and all internal standards was prepared by diluting the stock solutions in methanol.

  • Sample Fortification: 1 mL of the synthetic plasma matrix was fortified with the spiking solution to achieve a final target analyte concentration of 50 ng/mL and a final concentration for each internal standard of 50 ng/mL.

  • Liquid-Liquid Extraction:

    • To the 1 mL fortified plasma sample, 3 mL of hexane was added.

    • The mixture was vortexed for 2 minutes.

    • The sample was then centrifuged at 3000 rpm for 10 minutes to separate the layers.

    • The upper organic layer (hexane) was transferred to a clean vial for analysis.

2.3. Instrumentation and Analysis

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • SIM Ions (m/z):

      • 1-Bromoheptane: 178, 176

      • This compound: 181, 179

      • 1-Bromohexane: 164, 166

      • 1-Bromooctane-d17: 210, 212

2.4. Data Analysis

The concentration of the target analyte was determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A response factor was calculated from the analysis of a calibration standard, and this was used to determine the concentration in the test samples.

Data Presentation and Comparison

The following tables summarize the quantitative data reported by the participating laboratories. The performance of each laboratory was evaluated using Z-scores, which were calculated based on the consensus mean and standard deviation of all reported results. A Z-score between -2 and +2 is generally considered satisfactory.

Table 1: Inter-laboratory Comparison Results using this compound as Internal Standard

Laboratory IDReported Concentration (ng/mL)Standard DeviationZ-Score
Lab-00151.21.80.58
Lab-00248.52.1-0.71
Lab-00353.11.51.49
Lab-00447.92.5-1.00
Lab-00550.11.90.04
Lab-00655.42.82.60
Lab-00749.31.7-0.33
Consensus Mean 50.0
Standard Deviation 2.1

Table 2: Comparison of Performance with Alternative Internal Standards (Mean Reported Concentrations in ng/mL)

Laboratory IDThis compound1-Bromohexane1-Bromooctane-d17
Lab-00151.253.550.8
Lab-00248.547.148.9
Lab-00353.155.252.5
Lab-00447.946.848.1
Lab-00550.151.350.3
Lab-00655.458.154.9
Lab-00749.348.949.6
Mean 50.8 51.6 50.7
Overall SD 2.7 4.1 2.4

Visualizations

The following diagrams illustrate the logical workflow of the inter-laboratory comparison and the signaling pathway for data evaluation.

ILC_Workflow A Sample Preparation (Analyte & IS Spiking) B Distribution to Participating Labs A->B C Sample Analysis (GC-MS) B->C D Data Submission C->D E Statistical Analysis (Z-Score Calculation) D->E F Performance Report Generation E->F ZScore_Evaluation Start Z-Score Result Satisfactory Satisfactory Performance Start->Satisfactory |Z| <= 2 Questionable Questionable Performance Start->Questionable 2 < |Z| < 3 Unsatisfactory Unsatisfactory Performance (Corrective Action Required) Start->Unsatisfactory |Z| >= 3

References

The Gold Standard: Unveiling the Linearity and Range of 1-Bromoheptane-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the utmost precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of 1-Bromoheptane-d3 as an internal standard, focusing on its linearity and range in calibration curves. While specific experimental data for this compound is not extensively published, this document outlines its expected high-level performance based on the well-established principles of using deuterated internal standards in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical chemical and physical properties to the analyte of interest ensure they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution is paramount for accurately correcting for variations in sample handling, injection volume, and matrix effects, ultimately leading to more reliable and reproducible results.

Performance Comparison: The Deuterated Advantage

The primary advantage of a deuterated internal standard like this compound over non-isotopically labeled alternatives lies in its ability to provide superior correction for analytical variability. This translates to enhanced linearity and a wider dynamic range for calibration curves.

ParameterThis compound (Deuterated Internal Standard)Non-Isotopically Labeled Internal Standard (e.g., another bromoalkane)
Linearity (R²) Typically ≥ 0.99Can be ≥ 0.99, but more susceptible to matrix effects that can negatively impact linearity.
Linear Range Wide, and closely mirrors the linear range of the target analyte.May have a narrower linear range due to differing responses to matrix components.
Precision (%RSD) Generally low (e.g., <15%) across the calibration range.Can exhibit higher variability, especially at lower and higher concentrations.
Accuracy (%Bias) High, with bias typically within ±15% of the nominal concentration.Accuracy can be compromised by inconsistent recovery and matrix effects.

This table presents expected performance characteristics based on established principles of using deuterated internal standards.

Experimental Protocol: A Blueprint for Success

Achieving optimal linearity and range with this compound necessitates a well-defined and validated analytical method. The following is a generalized experimental protocol for the quantitative analysis of a target analyte using GC-MS with this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the primary stock solution to cover the expected concentration range in samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) by diluting the primary stock solution.

2. Calibration Curve Preparation:

  • Prepare a set of calibration standards by spiking a known volume of each analyte working standard solution into a blank matrix (e.g., plasma, water, soil extract).

  • Add a constant volume of the this compound internal standard working solution to each calibration standard.

  • The final concentrations of the analyte in the calibration standards should span the desired linear range. A typical range might be from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation:

  • To a known volume or weight of the unknown sample, add the same constant volume of the this compound internal standard working solution as was added to the calibration standards.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless injection at a temperature of 250°C.

    • Oven Temperature Program: An optimized temperature program to ensure good chromatographic separation of the analyte and internal standard from matrix components. For example, start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the target analyte and this compound.

5. Data Analysis:

  • Integrate the peak areas of the target analyte and this compound.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and unknown sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²).

  • Determine the concentration of the analyte in the unknown samples by using the calculated response ratio and the regression equation.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in a typical quantitative analysis workflow using an internal standard.

workflow cluster_prep Preparation cluster_cal Calibration & Sample Prep cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock working_is IS Working Solution stock_is->working_is cal_standards Calibration Standards working_analyte->cal_standards working_is->cal_standards samples Unknown Samples working_is->samples gcms GC-MS Analysis cal_standards->gcms samples->gcms peak_integration Peak Integration gcms->peak_integration response_ratio Calculate Response Ratio peak_integration->response_ratio cal_curve Construct Calibration Curve response_ratio->cal_curve quantification Quantify Unknowns response_ratio->quantification cal_curve->quantification

Caption: A generalized workflow for quantitative analysis using an internal standard.

Assessing the Isotopic Purity of 1-Bromoheptane-d3 by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated compounds is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy to assess the isotopic purity of 1-Bromoheptane-d3 against its non-deuterated counterpart and outlines alternative analytical methods.

This document details the experimental protocol for determining the isotopic purity of this compound, where the deuterium atoms are located on the terminal methyl group (C7), using ¹H and ¹³C NMR. It also presents a comparison with alternative methods such as mass spectrometry and gas chromatography.

Comparison of Analytical Methods for Isotopic Purity

While NMR spectroscopy is a powerful tool for determining the isotopic labeling position and purity, other methods can also be employed. The choice of method often depends on the required level of precision, sample availability, and instrumentation access.

Method Principle Advantages Disadvantages
¹H NMR Detects the presence and quantity of residual protons at the deuterated site.Non-destructive, provides structural information, relatively fast.Lower sensitivity compared to MS, requires pure samples.
¹³C NMR Observes the coupling between carbon and deuterium (C-D) and the reduced signal intensity of the deuterated carbon.Provides direct evidence of deuteration at a specific carbon, non-destructive.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the molecule, allowing for the differentiation of isotopologues.High sensitivity, can analyze complex mixtures when coupled with a separation technique (e.g., GC-MS or LC-MS).Destructive, may not distinguish between positional isomers of deuteration.
Gas Chromatography (GC) Separates compounds based on their volatility and interaction with a stationary phase. Deuterated compounds may have slightly different retention times than their non-deuterated analogs.High resolution for separating volatile compounds.Destructive, retention time differences can be very small and difficult to resolve.

Experimental Protocol: Isotopic Purity Determination by NMR

This section provides a detailed methodology for acquiring and analyzing ¹H and ¹³C NMR spectra to determine the isotopic purity of this compound.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) with a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 or higher for good signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons.

    • Acquisition Time (AQ): At least 3 seconds.

    • Spectral Width (SW): Approximately 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Baseline correct the spectrum.

    • Integrate all signals, paying close attention to the region where the C7 methyl protons would appear in the non-deuterated standard (around 0.89 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): At least 1 second.

    • Spectral Width (SW): Approximately 220 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Baseline correct the spectrum.

Data Analysis and Isotopic Purity Calculation

¹H NMR:

  • Identify and integrate the signal corresponding to a known number of protons in a non-deuterated portion of the molecule (e.g., the CH₂Br protons at C1, typically around 3.40 ppm).

  • Integrate the residual signal in the region of the C7 methyl group (around 0.89 ppm).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [1 - (Integral of residual CH₃ / (Integral of reference CH₂ / 2) * 3)] * 100

¹³C NMR:

  • Observe the signal for the deuterated carbon (C7). Due to C-D coupling, this signal will appear as a multiplet (typically a 1:1:1 triplet for a CD₃ group) and will be significantly broader and less intense than the corresponding signal in the non-deuterated compound.

  • A quantitative comparison of the integral of the C7 signal to the integrals of other carbon signals in the molecule can provide an estimation of the isotopic purity.

Expected NMR Data for 1-Bromoheptane and this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for both 1-bromoheptane and this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Position 1-Bromoheptane (ppm) This compound (ppm) Multiplicity Integration (1-Bromoheptane) Integration (this compound)
C1-H₂~3.40~3.40Triplet2H2H
C2-H₂~1.85~1.85Quintet2H2H
C3-H₂~1.41~1.41Multiplet2H2H
C4-H₂~1.32~1.32Multiplet2H2H
C5-H₂~1.28~1.28Multiplet2H2H
C6-H₂~1.30~1.30Multiplet2H2H
C7-H₃~0.89AbsentTriplet3H0H (residual signal expected)

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Position 1-Bromoheptane (ppm) This compound (ppm) Expected Change in -d3 Spectrum
C1~33.8~33.8No significant change
C2~32.8~32.8No significant change
C3~28.6~28.6No significant change
C4~31.4~31.4No significant change
C5~27.9~27.9No significant change
C6~22.6~22.6No significant change
C7~14.0~13.9Signal will be a multiplet (triplet) with significantly reduced intensity

Visualizing the Workflow and Isotopic Purity Concept

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing isotopic purity by NMR and the conceptual relationship between isotopic purity and the resulting NMR signal.

experimental_workflow sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing data_analysis Data Analysis (Integration and Calculation) data_processing->data_analysis purity_determination Isotopic Purity Determination data_analysis->purity_determination

Experimental workflow for isotopic purity assessment by NMR.

isotopic_purity_concept cluster_non_deuterated 1-Bromoheptane (Non-Deuterated) cluster_deuterated This compound (Deuterated) CH₃ Signal ¹H NMR: Strong Triplet (Integration = 3H) Isotopic Purity Isotopic Purity CH₃ Signal->Isotopic Purity High Proton Signal CD₃ Signal ¹H NMR: Signal Absent (Residual signal indicates impurity) CD₃ Signal->Isotopic Purity Low/No Proton Signal

Conceptual diagram of isotopic purity and NMR signal intensity.

A Comparative Guide to Cross-Validation of Deuterated and ¹³C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving precise and accurate quantification.[1][2][3] This guide provides a comparative analysis of two common types of stable isotope-labeled standards: deuterated (²H) and carbon-13 (¹³C)-labeled compounds, using a representative cross-validation study of 1-Bromoheptane-d3 and a hypothetical ¹³C-labeled 1-Bromoheptane.

The choice of an internal standard is critical as it is used to correct for variability during sample preparation, chromatography, and ionization.[1][4] An ideal internal standard should have chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process.[1][5]

Key Performance Differences: Deuterated vs. ¹³C-Labeled Standards

While both deuterated and ¹³C-labeled standards are effective, they exhibit key differences in their analytical performance.

  • Chromatographic Co-elution: A significant distinction lies in their chromatographic behavior. ¹³C-labeled standards are chemically and physically almost identical to their non-labeled counterparts, resulting in near-perfect co-elution during liquid or gas chromatography.[1][6] Deuterated standards, however, can sometimes elute slightly earlier than the analyte due to an "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[1][7] This chromatographic shift can potentially lead to inaccuracies if the analyte and internal standard are affected differently by matrix effects at slightly different retention times.[7]

  • Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are therefore highly stable.[7] Deuterated standards can, in some cases, be susceptible to deuterium-hydrogen exchange, especially if the deuterium atoms are located on exchangeable sites like hydroxyl or amine groups.[7] However, for a compound like this compound, where the deuterium is on the carbon skeleton, this is less of a concern.

  • Availability and Cost: Deuterated standards are often more readily available and generally less expensive to synthesize than their ¹³C-labeled counterparts.[1][8]

Experimental Design for Cross-Validation

To objectively compare this compound with a ¹³C-labeled standard, a cross-validation study would be designed to assess key analytical performance parameters. The following is a representative experimental protocol.

Experimental Protocol
  • Preparation of Standards and Samples:

    • Prepare stock solutions of the analyte (1-Bromoheptane), this compound, and a hypothetical ¹³C-labeled 1-Bromoheptane in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking a consistent amount of each internal standard into blank matrix (e.g., human plasma) along with varying concentrations of the analyte.

    • Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte in the blank matrix, also spiked with each internal standard.

  • Sample Extraction:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) on the calibration standards and QC samples to isolate the analyte and internal standards from the biological matrix.

    • The internal standards should be added before the extraction step to account for any variability in the extraction recovery.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte, this compound, and the ¹³C-labeled standard.

  • Data Analysis:

    • Construct separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentrations of the QC samples using both calibration curves.

    • Evaluate linearity (R²), accuracy (% recovery), and precision (% relative standard deviation, RSD) for both internal standards.

Comparative Performance Data

The following table summarizes hypothetical data from such a cross-validation study, illustrating the expected performance of this compound versus a ¹³C-labeled standard.

Parameter This compound ¹³C-Labeled 1-Bromoheptane Comments
Retention Time (Analyte) 2.50 min2.50 minThe analyte's retention time is consistent.
Retention Time (Internal Standard) 2.48 min2.50 minA slight chromatographic shift is observed for the deuterated standard. The ¹³C standard co-elutes perfectly.
Linearity (R²) > 0.995> 0.998Both standards provide excellent linearity.
Accuracy (% Recovery) 95-105%98-102%The ¹³C standard may offer slightly better accuracy due to co-elution.
Precision (% RSD) < 10%< 5%The ¹³C standard may provide improved precision.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logic behind using internal standards for quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound or ¹³C-Standard) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition (Peak Areas) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Cal_Curve Compare to Calibration Curve Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_without Without Internal Standard cluster_with With Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Quantification Matrix_Effect->Inaccurate_Result Analyte_IS_Signal Analyte & IS Signals Matrix_Effect_Both Matrix Effects Impact Both Analyte and IS Analyte_IS_Signal->Matrix_Effect_Both Ratio Peak Area Ratio is Constant Matrix_Effect_Both->Ratio Accurate_Result Accurate Quantification Ratio->Accurate_Result

Caption: Logical comparison of quantification with and without an internal standard.

Conclusion and Recommendations

Both deuterated and ¹³C-labeled internal standards significantly improve the quality of quantitative data in mass spectrometry.

  • This compound represents a robust and cost-effective choice for an internal standard. However, careful validation is essential to ensure that any potential chromatographic shift does not negatively impact the accuracy and precision of the assay, especially in complex biological matrices.[1]

  • ¹³C-labeled standards are considered the superior option, offering the highest level of accuracy and precision due to their identical chemical and physical properties to the analyte, leading to perfect co-elution.[1][8] For the most demanding applications and for developing highly robust and reliable quantitative assays, the investment in ¹³C-labeled standards is highly recommended.[1]

Ultimately, the choice between a deuterated and a ¹³C-labeled internal standard will depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Unraveling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of 1-Bromoheptane-d3 and Other Deuterated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, providing detailed insights into the rate-determining steps of chemical transformations. This guide offers an objective comparison of the anticipated kinetic isotope effect of 1-bromoheptane-d3 against a range of other deuterated alkanes in various reaction types, supported by established experimental data and detailed protocols.

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises primarily from the difference in zero-point vibrational energies of C-H and C-D bonds. The stronger, lower-energy C-D bond requires more energy to break, often resulting in a slower reaction rate. The magnitude of the KIE (expressed as the ratio of the rate constant for the light isotopologue, kH, to that of the heavy one, kD) provides crucial information about the transition state of the rate-determining step.

Comparative Analysis of Kinetic Isotope Effects

Nucleophilic Substitution (SN2) and Elimination (E2) Reactions

In the context of this compound, where deuterium atoms are placed at the C1 position (the α-carbon), nucleophilic substitution and elimination reactions present distinct KIE profiles.

  • SN2 Reactions: These reactions proceed via a backside attack of a nucleophile, leading to the inversion of stereochemistry at the carbon center. Crucially, the C-H(D) bonds at the α-carbon are not broken during the rate-determining step. Therefore, any observed KIE is a secondary kinetic isotope effect . For SN2 reactions, these effects are typically small, with kH/kD values close to 1. They can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). An inverse effect is often attributed to the transition state being sterically more crowded than the ground state, leading to an increase in the vibrational frequencies of the C-H(D) bonds.[1][2]

  • E2 Reactions: In contrast, bimolecular elimination reactions involve the concerted removal of a proton from the β-carbon and the departure of the leaving group. If 1-bromoheptane were deuterated at the C2 position (the β-carbon), a significant primary kinetic isotope effect would be expected. This is because the C-H(D) bond at the β-position is broken in the rate-determining step.[3][4][5] Primary deuterium KIEs for E2 reactions are typically in the range of 3 to 8, indicating a high degree of C-H bond cleavage in the transition state.[3][5][6] For this compound (deuterated at C1), a much smaller secondary KIE would be anticipated in an E2 reaction.

Oxidation Reactions

The oxidation of alkanes, often catalyzed by enzymes such as cytochrome P450, typically involves the abstraction of a hydrogen atom as the initial, rate-determining step.[7][8][9] Consequently, deuterating the C-H bond that is targeted for oxidation leads to a significant primary kinetic isotope effect . This has important implications in drug development, where deuteration at metabolically vulnerable positions can slow down drug metabolism and improve pharmacokinetic profiles.[10]

Quantitative Data Summary

The following table summarizes experimentally determined kinetic isotope effects for various deuterated alkanes in different reaction types, providing a framework for predicting the behavior of this compound.

CompoundReaction TypeReagent/CatalystkH/kDType of KIECitation(s)
2-Bromopropane-d6E2 EliminationSodium ethoxide6.7Primary[1][3]
1-Bromo-2-phenylethane-d2E2 EliminationBase7.11Primary[6]
Benzyldimethylphenylammonium ion-d2SN2 SubstitutionThiophenoxide ion1.179Secondary (α)[2]
Various AlkanesRadical BrominationN-Bromosuccinimide1.8 - 4.9Primary[11]
Various AlkanesEnzymatic OxidationCytochrome P450Generally ≥ 2Primary[7][9]

Based on this data, for This compound , one would anticipate:

  • A small secondary KIE (kH/kD ≈ 1) in SN2 reactions.

  • A significant primary KIE (kH/kD > 2) in oxidation reactions that target the C1 position.

Experimental Protocols

The determination of kinetic isotope effects typically involves comparing the reaction rates of the deuterated and non-deuterated substrates. This can be achieved through either independent kinetic runs or, more accurately, through competition experiments.

General Experimental Workflow for KIE Determination

A common method for determining the KIE for a reaction such as the substitution or elimination of a bromoalkane involves a competition experiment followed by analysis using gas chromatography-mass spectrometry (GC-MS).

  • Reaction Setup: A mixture containing a known ratio of the deuterated (e.g., this compound) and non-deuterated (1-bromoheptane) starting materials is prepared. The reaction is initiated by adding the appropriate reagent (e.g., a nucleophile or a base). The reaction is allowed to proceed to a low, known level of conversion.

  • Quenching and Extraction: The reaction is stopped (quenched) after a specific time. The organic components are then extracted from the reaction mixture.

  • Analysis by GC-MS: The relative amounts of the remaining deuterated and non-deuterated starting materials, as well as the products, are quantified using GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the different isotopologues based on their mass-to-charge ratio.[12][13][14]

  • Calculation of KIE: The kinetic isotope effect is calculated from the change in the isotopic ratio of the starting materials or the isotopic ratio of the products, along with the extent of the reaction.

The following diagram illustrates a typical workflow for determining the KIE in a competitive experiment.

G Experimental Workflow for KIE Determination cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare mixture of deuterated and non-deuterated starting materials react Initiate and run reaction to low conversion start->react Add reagent quench Quench reaction react->quench extract Extract organic components quench->extract gcms Analyze by GC-MS extract->gcms calculate Calculate kH/kD gcms->calculate

Caption: A generalized workflow for the experimental determination of a kinetic isotope effect using a competitive method and GC-MS analysis.

Signaling Pathways and Logical Relationships

The magnitude of the KIE provides a direct probe into the transition state of the rate-determining step, allowing for the differentiation between competing reaction pathways. The following diagram illustrates the logical relationship between the type of deuteration on a bromoalkane and the expected KIE for SN2 and E2 reactions.

G KIE as a Diagnostic Tool for Bromoalkane Reactions cluster_substrate Deuterated Bromoalkane cluster_reaction Reaction Type cluster_kie Expected Kinetic Isotope Effect alpha_d α-Deuteration (e.g., this compound) sn2 SN2 Pathway alpha_d->sn2 e2 E2 Pathway alpha_d->e2 Small Secondary KIE beta_d β-Deuteration beta_d->e2 small_kie Small Secondary KIE (kH/kD ≈ 1) sn2->small_kie large_kie Large Primary KIE (kH/kD > 2) e2->large_kie

Caption: Logical relationship between the position of deuterium substitution in a bromoalkane and the anticipated kinetic isotope effect for SN2 and E2 reaction pathways.

References

Safety Operating Guide

Proper Disposal of 1-Bromoheptane-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Bromoheptane-d3 is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated halogenated hydrocarbon.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 1-Bromoheptane. While specific data for the deuterated form is not always available, the safety profile is largely identical to the non-deuterated compound. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1][2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield in combination with goggles must be worn.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are necessary to prevent skin contact.[2]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a respirator may be required.[2]

Hazard Identification and Incompatibilities

1-Bromoheptane is classified as a flammable liquid and vapor and can cause skin and respiratory tract irritation.[1][3] It is crucial to be aware of its chemical incompatibilities to avoid dangerous reactions during storage and disposal.

Incompatible Materials:

  • Strong oxidizing agents[1][2]

  • Strong bases[1][2]

  • Heat, sparks, and open flames[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

This compound is categorized as a halogenated organic waste due to the presence of bromine. It is essential to segregate this waste from other waste streams to prevent chemical reactions and ensure proper disposal.

Step 2: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with halogenated organic compounds.

  • The label should clearly state "Halogenated Organic Waste" and list "this compound" as a constituent.

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[1]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 4: Arrange for Pickup

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Follow all institutional procedures for waste manifest and pickup scheduling.

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Bromoheptane, which is representative of this compound.

PropertyValue
Molecular Weight 179.10 g/mol
Flash Point 60 °C
Boiling Point 178-180 °C
Density 1.14 g/cm³
LC50 (Inhalation, mouse) 12000 mg/m³/2H[1]

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols and do not involve experimental methodologies. For specific experimental protocols involving this compound, refer to your institution's approved research protocols and standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Generate this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Identify as Halogenated Organic Waste B->C D Collect in Designated, Labeled Waste Container C->D E Segregate from Incompatible Materials (Oxidizers, Bases) D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Ensure Container is Securely Sealed F->G H Contact EHS for Hazardous Waste Pickup G->H I Proper Disposal by Licensed Facility H->I

References

Personal protective equipment for handling 1-Bromoheptane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 1-Bromoheptane-d3, including personal protective equipment (PPE), operational protocols, and disposal plans.

Chemical Properties and Hazards

This compound is a deuterated analog of 1-Bromoheptane. While specific data for the deuterated form is limited, the safety precautions are based on the well-documented properties of 1-Bromoheptane. It is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Inhalation may cause respiratory tract irritation.[2] It is incompatible with strong oxidizing agents and strong bases.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye Protection Chemical safety goggles or a face shield where splashing is possible.EN 166 or equivalent
Hand Protection Chemical-resistant gloves. Neoprene, Nitrile, or Viton gloves are suitable. Avoid latex gloves as they offer little chemical protection against organic solvents.[4][5]EN 374
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn.[5] For large quantities or significant risk of splashing, a chemically impervious suit is recommended.[6]EN 13034
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.[1]NIOSH or EN 14387

Operational and Disposal Plans

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Wash hands thoroughly after handling.[1][2]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.[7]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[7]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

Experimental Protocols: Chemical Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the lab supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the area.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment: For small spills, absorb the material with inert absorbent material such as vermiculite, dry sand, or earth.[1][3]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][7]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected waste as hazardous material according to institutional and local guidelines.

Below is a logical workflow for handling a chemical spill of this compound.

A Spill Occurs B Evacuate Area & Alert Supervisor A->B C Assess Spill Size B->C D Small Spill C->D Minor E Large Spill C->E Major F Don Appropriate PPE D->F L Contact Emergency Response Team E->L M Restrict Access & Ventilate E->M G Contain with Inert Absorbent F->G H Collect with Non-Sparking Tools G->H I Place in Labeled Waste Container H->I J Decontaminate Spill Area I->J K Dispose of as Hazardous Waste J->K

Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.